Arbaclofen Placarbil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)-4-[[(1S)-2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO6/c1-11(2)17(24)26-18(12(3)4)27-19(25)21-10-14(9-16(22)23)13-5-7-15(20)8-6-13/h5-8,11-12,14,18H,9-10H2,1-4H3,(H,21,25)(H,22,23)/t14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAALBWJQJLGN-KSSFIOAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC(=O)C(C)C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](OC(=O)C(C)C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233754 | |
| Record name | Arbaclofen placarbil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847353-30-4 | |
| Record name | Arbaclofen placarbil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847353-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbaclofen placarbil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847353304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbaclofen Placarbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arbaclofen placarbil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-(4-chlorophenyl)-4-[[[(1S)-2-methyl-1-(2-methyl-1-oxopropoxy)propoxy]-oxomethyl]amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARBACLOFEN PLACARBIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W89H91R7VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Arbaclofen Placarbil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbaclofen Placarbil is a rationally designed prodrug of the pharmacologically active enantiomer, R-baclofen, a selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. This document provides a comprehensive technical overview of the core mechanism of action of this compound, from its enzymatic conversion to the molecular signaling cascades it initiates. The information presented herein is intended to support further research and development efforts in the fields of neuroscience and pharmacology.
Introduction
This compound was developed to improve the pharmacokinetic profile of baclofen, a drug used in the management of spasticity. As a prodrug, this compound is converted in the body to its active form, R-baclofen. This design strategy provides a more controlled and sustained release of the active molecule compared to immediate-release baclofen formulations. R-baclofen exerts its therapeutic effects by targeting GABAB receptors, which are pivotal in modulating neuronal excitability throughout the central nervous system (CNS).
Bioactivation of this compound
The initial step in the mechanism of action of this compound is its enzymatic hydrolysis to the active moiety, R-baclofen.
Enzymatic Conversion
In vitro studies have demonstrated that this compound is rapidly converted to R-baclofen in human and animal tissues. This biotransformation is primarily catalyzed by the enzyme human carboxylesterase-2 (CES2) , which is highly expressed in the intestine and liver[1]. The conversion involves the cleavage of the placarbil moiety from the parent compound.
Experimental Protocol: In Vitro Hydrolysis of this compound by Carboxylesterase-2
Objective: To determine the rate and extent of this compound conversion to R-baclofen by recombinant human carboxylesterase-2 (rhCES2).
Materials:
-
This compound
-
R-baclofen standard
-
Recombinant human CES2
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing phosphate buffer, a specific concentration of rhCES2, and the internal standard. The mixture is pre-incubated at 37°C.
-
Initiation: The reaction is initiated by the addition of this compound at various concentrations to the pre-warmed reaction mixture.
-
Incubation: The reaction is incubated at 37°C with gentle agitation. Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile.
-
Sample Preparation: The terminated reaction samples are centrifuged to precipitate the enzyme, and the supernatant is collected for analysis.
-
Quantification: The concentrations of this compound and the newly formed R-baclofen in the supernatant are quantified using a validated HPLC-MS/MS method.
-
Data Analysis: The rate of R-baclofen formation is calculated, and kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.
Molecular Target: The GABAB Receptor
The pharmacological effects of R-baclofen are mediated through its interaction with the GABAB receptor, a class C G-protein coupled receptor (GPCR). The GABAB receptor is a heterodimer composed of two subunits: GABAB1 and GABAB2. The GABAB1 subunit is responsible for binding the endogenous ligand GABA and its agonists, such as R-baclofen. The GABAB2 subunit is crucial for G-protein coupling and signaling.
Quantitative Pharmacological Parameters
The interaction of R-baclofen with the GABAB receptor and its subsequent cellular effects can be quantified. The following tables summarize key pharmacological data for baclofen. It is important to note that values can vary depending on the experimental system and conditions.
Table 1: Binding Affinity of Baclofen for the GABAB Receptor
| Ligand | Preparation | Kd (nM) | IC50 (µM) | Reference |
| (-)-Baclofen | Rat kidney cryostat sections | 24.6 | - | [2] |
| (-)-Baclofen | Rat brain crude synaptic membranes | - | 0.04 | |
| Racemic Baclofen | Rat brain GABA receptors | - | Ki = 6 µM | [3] |
Table 2: Functional Potency of Baclofen
| Response | Preparation | EC50 / pEC50 | Reference |
| Inhibition of forskolin-stimulated adenylyl cyclase | Rat cortical slices | pEC50 = 6.07 | |
| Augmentation of noradrenaline-stimulated adenylyl cyclase | Rat cortical slices | pEC50 = 5.04 | |
| Activation of inwardly rectifying K+ current | Dissociated hippocampal CA3 neurons | 3 µM |
Signaling Pathways of GABAB Receptor Activation
Activation of the GABAB receptor by R-baclofen initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability. These signaling pathways occur at both presynaptic and postsynaptic terminals.
Presynaptic Inhibition
At the presynaptic terminal, GABAB receptor activation leads to the inhibition of neurotransmitter release, primarily through the modulation of voltage-gated calcium channels (VGCCs).
Postsynaptic Inhibition
At the postsynaptic terminal, GABAB receptor activation primarily leads to hyperpolarization of the neuronal membrane through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Experimental Workflow: Investigating GABAB Receptor Function
Whole-cell patch-clamp electrophysiology is a powerful technique used to study the effects of R-baclofen on ion channel activity and neuronal excitability.
Conclusion
The mechanism of action of this compound is a multi-step process that begins with its efficient conversion to the active agonist, R-baclofen, by carboxylesterase-2. R-baclofen then selectively activates presynaptic and postsynaptic GABAB receptors. This activation triggers a Gi/o-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, suppression of presynaptic calcium influx, and activation of postsynaptic potassium channels. The net effect of these molecular events is a reduction in neuronal excitability, which underlies the therapeutic efficacy of this compound in conditions characterized by neuronal hyperexcitability, such as spasticity. A thorough understanding of this mechanism is critical for the continued development and optimization of GABAB receptor-targeted therapeutics.
References
- 1. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baclofen binding sites in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Arbaclofen Placarbil
Arbaclofen placarbil, a novel prodrug of R-baclofen, has been the subject of significant process development to enable its large-scale synthesis.[1] This document provides an in-depth overview of the synthetic pathways developed for its manufacture, targeting researchers, scientists, and drug development professionals.
Introduction
This compound is the (R)-enantiomer of baclofen, a gamma-aminobutyric acid (GABA) type B receptor agonist, formulated as a prodrug to improve its pharmacokinetic profile.[2][3][4] The synthesis of this complex molecule has evolved to overcome challenges related to efficiency, scalability, and stereochemical control. This guide details two primary synthetic routes that have been employed, along with a more recent, optimized process.
Original Synthesis Route
The initial synthesis of this compound was highly efficient in its use of the expensive R-baclofen intermediate.[1] However, this route relied on chromatographic purification, which limited its scalability for commercial production.
Experimental Protocol:
The key steps in the original synthesis involved the reaction of a functionalized hydroxysuccinimide intermediate with a thiocarbonate, followed by a coupling reaction with R-baclofen.
-
Preparation of Functionalized Hydroxysuccinimide (2): This intermediate was prepared in two steps from commercially available dibenzoyl-L-tartaric acid.
-
Reaction with Thiocarbonate (3): The functionalized hydroxysuccinimide (2) was reacted with thiocarbonate (3) in the presence of peracetic acid to yield compound (4) with high diastereomeric purity after fractional crystallization.
-
Coupling with R-Baclofen (5): The final step involved a high-yielding reaction of compound (4) with R-baclofen (5) to produce the this compound drug substance (6).
Visualization of the Original Synthesis Pathway:
Caption: Original synthesis route for this compound.
Second, Chromatography-Free Synthesis Route
To address the scalability limitations of the original route, a second, chromatography-free synthesis was developed. This pathway, however, was less efficient in its use of R-baclofen.
Experimental Protocol:
This route involved the synthesis of a racemic succinate ester, which was then reacted with R-baclofen, leading to a mixture of diastereomers that were separated by crystallization.
-
Synthesis of Racemic Succinate Ester (8): The succinate ester (8) was produced in three steps starting from 1-chloro-2-methylpropyl chloroformate.
-
Diastereomeric Coupling: The racemic succinate ester (8) was reacted with R-baclofen (5) to form a roughly 1:1 mixture of the desired (S,R) diastereomer (6) and the undesired (R,R) diastereomer (9).
-
Fractional Crystallization: The desired this compound (6) was isolated in high isomeric purity through fractional crystallization of its hemihydrate form. The N-hydroxysuccinimide byproduct was removed via an aqueous workup.
Quantitative Data:
| Step | Starting Material | Product(s) | Overall Yield from R-Baclofen |
| Diastereomeric Coupling & Separation | R-Baclofen (5) | This compound (6) & Diastereomer (9) | 30% |
Visualization of the Chromatography-Free Synthesis Pathway:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Profile of Arbaclofen Placarbil
Abstract
This compound (also known as XP19986) is a pharmacologically inactive prodrug of the active R-enantiomer of baclofen, a gamma-aminobutyric acid type B (GABA-B) receptor agonist.[1][2] Developed to overcome the pharmacokinetic limitations of baclofen, such as its narrow absorption window and short half-life, this compound offers an improved pharmacokinetic profile.[3] It is designed for efficient absorption throughout the intestinal tract via active transport and passive diffusion, after which it undergoes rapid enzymatic conversion to R-baclofen.[3][4] This guide provides a detailed overview of the chemical structure, properties, metabolic pathway, and mechanism of action of this compound, along with relevant experimental protocols for its study.
Chemical Structure and Properties
This compound is an acyloxyalkyl carbamate derivative of R-baclofen. The addition of the placarbil group enhances its absorption.
IUPAC Name: (3R)-3-(4-chlorophenyl)-4-[[[(1S)-2-methyl-1-[(2-methylpropanoyl)oxy]propoxy]carbonyl]amino]butanoic acid.
Chemical Structure:
Image Credit: Wikimedia Commons
Physicochemical and Identification Data
The following table summarizes key identification and physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 847353-30-4 | |
| Molecular Formula | C₁₉H₂₆ClNO₆ | |
| Molecular Weight | 399.87 g/mol | |
| InChI Key | JXTAALBWJQJLGN-KSSFIOAISA-N | |
| SMILES | CC(C)C(=O)O--INVALID-LINK--O)c1ccc(Cl)cc1">C@@HC(C)C | |
| Appearance | White to off-white crystalline powder |
Mechanism of Action and Metabolic Pathway
Absorption and Metabolic Conversion
This compound is a transported prodrug designed to be absorbed along the entire gastrointestinal tract. Its absorption is facilitated by both passive diffusion and active transport mechanisms, notably via the monocarboxylate transporter 1 (MCT-1). Following absorption, the prodrug undergoes rapid and efficient hydrolysis by esterase enzymes, primarily human carboxylesterase-2 (hCE-2), which is highly expressed in the intestine and liver. This enzymatic cleavage releases the active moiety, R-baclofen, along with carbon dioxide, isobutyric acid, and isobutyraldehyde as byproducts.
Caption: Metabolic conversion of this compound to R-baclofen.
Pharmacological Action of R-Baclofen
The active metabolite, R-baclofen, is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) widely expressed in the central nervous system. Activation of GABA-B receptors leads to slow and sustained inhibitory neurotransmission. This occurs through downstream effects including the activation of inwardly rectifying potassium (GIRK) channels, inhibition of voltage-gated calcium channels, and modulation of adenylyl cyclase activity. Presynaptically, this reduces the release of excitatory neurotransmitters, while postsynaptically it leads to hyperpolarization, decreasing neuronal excitability.
Caption: Simplified GABA-B receptor signaling pathway activated by R-baclofen.
Quantitative Pharmacokinetic Data
The prodrug strategy significantly enhances the bioavailability and pharmacokinetic profile of R-baclofen.
| Parameter | Species | Finding | Reference |
| Colonic Absorption | Rat | 5-fold higher R-baclofen exposure from this compound vs. R-baclofen | |
| Colonic Absorption | Monkey | 12-fold higher R-baclofen exposure from this compound vs. R-baclofen | |
| Bioavailability | Dog | Up to 68% with sustained-release formulations of this compound | |
| Dose Proportionality | Rat, Dog, Monkey | Exposure to R-baclofen was proportional to the this compound dose | |
| Prodrug Exposure | Rat, Dog, Monkey | Systemic exposure to intact this compound was low |
Experimental Protocols
In Vitro Metabolism and Hydrolysis
Objective: To determine the rate and extent of conversion of this compound to R-baclofen in various biological matrices.
Methodology (adapted from Lal et al., 2009):
-
Preparation of Matrices: Prepare S9 fractions (2 mg/mL) from human and rat liver tissues in a 10 mM phosphate buffer (pH 7.4).
-
Incubation: Incubate this compound (e.g., at an initial concentration of 5 µM) with the S9 fractions at 37°C. For experiments involving Cytochrome P450 isoforms, include 1 mM NADPH as a cofactor.
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Terminate the enzymatic reaction by adding a cold organic solvent, such as acetonitrile, to each aliquot.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentrations of remaining this compound and the formed R-baclofen in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the rate of disappearance of the parent prodrug and the rate of appearance of the R-baclofen metabolite to determine the hydrolysis kinetics.
Intestinal Permeability Assessment (Caco-2 Assay)
Objective: To evaluate the intestinal epithelial permeability and potential for active transport or efflux of this compound.
Methodology (General Protocol):
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter supports for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Prior to the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Buffer: Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Compound Addition: Add this compound (at a known concentration, e.g., 10 µM) to the donor compartment (apical for A-to-B transport; basolateral for B-to-A transport).
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. Replace the volume with fresh transport buffer.
-
Analysis: Quantify the concentration of this compound in the receiver compartment using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to identify active efflux.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Arbaclofen Placarbil: A Technical Guide to its GABA-B Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbaclofen Placarbil, a prodrug of the pharmacologically active R-enantiomer of baclofen (R-baclofen), represents a significant effort in optimizing GABA-B receptor agonist therapy. Developed to overcome the pharmacokinetic limitations of baclofen, this compound offers a more sustained release profile and improved absorption. This technical guide provides an in-depth analysis of the GABA-B receptor agonist activity of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its preclinical assessment. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
This compound, also known as XP19986, is an investigational compound designed to treat conditions such as spasticity and other neurological disorders.[1] As a prodrug, it is converted in the body to its active form, R-baclofen, a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[2][3][4] The rationale behind the development of this compound was to improve upon the pharmacokinetic properties of baclofen, which has a narrow absorption window and a short half-life, leading to fluctuating plasma concentrations.[5] this compound is designed for more controlled and sustained delivery of R-baclofen, potentially leading to improved efficacy and tolerability.
The therapeutic effects of R-baclofen are mediated through its agonist activity at GABA-B receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the central nervous system (CNS). Activation of these receptors leads to a cascade of inhibitory downstream signaling events, ultimately reducing neuronal excitability.
Mechanism of Action: GABA-B Receptor Agonism
Upon oral administration, this compound is absorbed and rapidly converted to R-baclofen. R-baclofen then acts as a potent and selective agonist at GABA-B receptors. These receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits and are coupled to inhibitory G-proteins (Gi/o).
The binding of R-baclofen to the GABA-B1 subunit induces a conformational change in the receptor complex, leading to the activation of the associated G-protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate downstream effector systems:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters.
This multi-faceted mechanism of action results in a net inhibitory effect on neuronal activity, which is the basis for the therapeutic effects of R-baclofen in conditions characterized by neuronal hyperexcitability, such as spasticity.
Figure 1: GABA-B Receptor Signaling Pathway Activated by R-baclofen.
Quantitative Pharmacology
The following tables summarize the key quantitative pharmacological parameters of R-baclofen, the active metabolite of this compound.
Table 1: Binding Affinity of R-baclofen for GABA-B Receptors
| Ligand | Assay Type | Radioligand | Tissue/Cell Line | IC₅₀ (µM) | Reference |
| R-(-)-baclofen | Displacement Assay | [³H]baclofen | Cat Cerebellum | 0.015 | |
| (-)-baclofen | Displacement Assay | [³H]-GABA | Rat Brain Synaptic Membranes | 0.04 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Functional Potency and Efficacy of R-baclofen at GABA-B Receptors
| Ligand | Assay Type | Parameter | Tissue/Cell Line | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |
| (-)-baclofen | [³⁵S]GTPγS Binding | Potency | Rat Brain Membranes | 0.27 | Not Reported | |
| (-)-baclofen | Adenylyl Cyclase Inhibition (forskolin-stimulated) | Potency | Rat Cortical Slices | ~0.85 | Not Reported | |
| (-)-baclofen | Adenylyl Cyclase Augmentation (noradrenaline-stimulated) | Potency | Rat Cortical Slices | ~9.12 | Not Reported |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Eₘₐₓ represents the maximum response achievable by an agonist.
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Formulation | Bioavailability of R-baclofen (%) | Key Finding | Reference |
| Rat | Intracolonic | Solution | - | 5-fold higher R-baclofen exposure compared to intracolonic R-baclofen | |
| Monkey | Intracolonic | Solution | - | 12-fold higher R-baclofen exposure compared to intracolonic R-baclofen | |
| Dog | Oral | Sustained Release | Up to 68% | Demonstrated sustained R-baclofen exposure |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the GABA-B receptor agonist activity of compounds like R-baclofen.
Radioligand Binding Assay ([³H]-baclofen Displacement)
This protocol describes a method to determine the binding affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand, [³H]-baclofen.
Materials:
-
Rat brain membranes (prepared from whole brain or specific regions like cerebellum)
-
[³H]-baclofen (radioligand)
-
Unlabeled R-baclofen (for non-specific binding determination)
-
Test compound
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in binding buffer and repeat the wash step three more times to remove endogenous GABA. Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-baclofen (final concentration ~5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled R-baclofen (final concentration ~100 µM), 50 µL of [³H]-baclofen, and 100 µL of membrane preparation.
-
Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]-baclofen, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to GABA-B receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Rat brain membranes expressing GABA-B receptors
-
[³⁵S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
Unlabeled GTPγS (for non-specific binding)
-
Test compound (agonist)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare rat brain membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: 50 µL of assay buffer, 50 µL of GDP (final concentration 10 µM), 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM), and 50 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled GTPγS (final concentration 10 µM), 50 µL of GDP, 50 µL of [³⁵S]GTPγS, and 50 µL of membrane preparation.
-
Agonist Stimulation: 50 µL of test compound at various concentrations, 50 µL of GDP, 50 µL of [³⁵S]GTPγS, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Quantification: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific agonist-stimulated binding by subtracting the basal binding. Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
Whole-Cell Patch-Clamp Electrophysiology
This technique can be used to measure the functional consequences of GABA-B receptor activation on neuronal activity, such as the activation of GIRK currents.
General Procedure (example using hippocampal CA1 pyramidal neurons):
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rat brain.
-
Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons in voltage-clamp mode.
-
Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the GABA-B receptor agonist (e.g., R-baclofen) at various concentrations.
-
Data Acquisition: Record the agonist-induced outward current, which is primarily mediated by the activation of GIRK channels.
-
Data Analysis: Construct a dose-response curve by plotting the current amplitude against the agonist concentration to determine the EC₅₀.
Conclusion
This compound, as a prodrug of the potent GABA-B receptor agonist R-baclofen, offers a promising approach to improve the therapeutic window of GABA-B-mediated therapies. Its enhanced pharmacokinetic profile allows for more stable and sustained plasma concentrations of the active compound. The in-depth understanding of its mechanism of action, supported by quantitative pharmacological data and detailed experimental protocols as outlined in this guide, is crucial for the continued research and development of this and other GABA-B receptor modulators for a range of neurological disorders. The provided methodologies serve as a foundation for the consistent and rigorous preclinical evaluation of such compounds.
References
The Pharmacological Profile of Arbaclofen Placarbil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbaclofen placarbil (formerly known as XP19986) is a chemically synthesized prodrug of the pharmacologically active R-enantiomer of baclofen, a gamma-aminobutyric acid type B (GABA-B) receptor agonist.[1][2] Developed by XenoPort, Inc., this compound was designed to overcome the pharmacokinetic limitations of baclofen, such as its short half-life and narrow absorption window in the upper small intestine.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial outcomes. Quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed.
Mechanism of Action
This compound is a transported prodrug that is absorbed throughout the intestine via both passive and active transport mechanisms, including the monocarboxylate transporter 1 (MCT-1).[3] Following absorption, it undergoes rapid and efficient hydrolysis by the enzyme carboxylesterase-2, which is highly expressed in the intestine and liver, to yield the active metabolite, R-baclofen (arbaclofen), along with isobutyric acid, isobutyraldehyde, and carbon dioxide. R-baclofen is a potent and selective agonist of the GABA-B receptor.
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Activation of presynaptic GABA-B receptors inhibits the release of excitatory neurotransmitters by reducing calcium influx through voltage-gated calcium channels. Postsynaptic GABA-B receptor activation leads to hyperpolarization of the neuronal membrane through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This dual action at both pre- and postsynaptic sites contributes to the reduction of neuronal excitability and muscle spasticity.
GABA-B Receptor Signaling Pathway
The binding of R-baclofen to the GABA-B1 subunit of the heterodimeric GABA-B receptor induces a conformational change, leading to the activation of the associated G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.
Figure 1: GABA-B Receptor Signaling Pathway.
Pharmacodynamics
The pharmacodynamic effects of this compound are attributable to its active metabolite, R-baclofen. R-baclofen exhibits high stereoselectivity for the GABA-B receptor.
Receptor Binding Affinity
Quantitative data on the binding affinity of baclofen enantiomers to the GABA-B receptor are summarized in the table below. As a prodrug, this compound itself is not expected to have significant affinity for the GABA-B receptor.
| Compound | Receptor | Assay | Value | Unit | Reference |
| R-(-)-Baclofen | GABA-B | [3H]baclofen displacement | IC50 = 0.015 | µM | |
| S-(+)-Baclofen | GABA-B | [3H]baclofen displacement | IC50 = 1.77 | µM | |
| Racemic Baclofen | GABA-B | [3H]GABA displacement | Ki = 6 | µM |
Table 1: Receptor Binding Affinities of Baclofen Enantiomers.
Pharmacokinetics
This compound was designed to have an improved pharmacokinetic profile compared to baclofen, allowing for more sustained plasma concentrations of the active R-baclofen.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is absorbed along the entire length of the gastrointestinal tract, including the colon, which is a significant advantage over baclofen. This is facilitated by both passive diffusion and active transport via the monocarboxylate transporter 1 (MCT-1).
-
Distribution: Following absorption, this compound is widely distributed throughout the body.
-
Metabolism: The prodrug is rapidly and extensively converted to R-baclofen by carboxylesterase-2 in the intestine and liver. Plasma levels of the intact prodrug are low.
-
Excretion: The active metabolite, R-baclofen, is primarily eliminated unchanged by the kidneys.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of R-baclofen following oral administration of this compound in different species.
| Species | Dose (mg/kg) | Bioavailability of R-baclofen (%) | Tmax (h) | Reference |
| Rat | 1 | 68 ± 6 | - | |
| Rat | 10 | 44 ± 12 | - | |
| Dog | - | up to 68 | - | |
| Monkey | - | 94 ± 16 | - | |
| Human | 20 mg (single dose) | - | 5.05 |
Table 2: Pharmacokinetic Parameters of R-baclofen following this compound Administration.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
A representative experimental protocol for determining the oral pharmacokinetics of this compound in rats is outlined below. This protocol is based on the methods described in the publication by Lal et al. (2009).
Figure 2: Experimental Workflow for a Rat Pharmacokinetic Study.
Clinical Trials
This compound was investigated in Phase 3 clinical trials for the treatment of spasticity in patients with multiple sclerosis (MS) and for gastroesophageal reflux disease (GERD). However, development for both indications was terminated due to the trials not meeting their primary efficacy endpoints.
Phase 3 Trial in Multiple Sclerosis Spasticity (NCT01359566)
This was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of three different doses of this compound in subjects with spasticity due to MS.
-
Primary Endpoints:
-
Change from baseline in the Maximum Ashworth Scale score.
-
Patient Global Impression of Change.
-
-
Dosing: Patients were randomized to receive this compound at 15 mg, 30 mg, or 45 mg twice daily, or placebo.
Clinical Trial Workflow
The general workflow for the Phase 3 clinical trial in multiple sclerosis is depicted below.
Figure 3: Phase 3 Clinical Trial Workflow for MS Spasticity.
Conclusion
This compound is a prodrug of R-baclofen that successfully addressed the pharmacokinetic limitations of baclofen by enabling sustained and more consistent plasma concentrations of the active enantiomer. Its mechanism of action is mediated through the potent and selective agonism of GABA-B receptors by its active metabolite, R-baclofen. Despite its optimized pharmacokinetic profile, this compound failed to demonstrate sufficient efficacy in Phase 3 clinical trials for spasticity in multiple sclerosis and gastroesophageal reflux disease, leading to the discontinuation of its development for these indications. The data and methodologies presented in this guide provide a comprehensive pharmacological foundation for understanding this compound and may inform future drug development efforts targeting the GABA-B receptor system.
References
In-Vitro Characterization of Arbaclofen Placarbil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of Arbaclofen Placarbil, a prodrug of the selective GABA-B receptor agonist, R-baclofen. The document outlines the experimental protocols for key assays, presents quantitative data in structured tables, and includes detailed diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the compound's pharmacological profile.
Introduction
This compound is a novel transported prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen.[1][2] It is designed to have improved pharmacokinetic properties compared to its active counterpart, R-baclofen.[2] The in-vitro characterization of this compound is crucial for understanding its mechanism of action, which involves its conversion to R-baclofen and the subsequent activation of the gamma-aminobutyric acid type B (GABA-B) receptor. This guide details the essential in-vitro assays used to elucidate the pharmacological properties of this compound and its active metabolite, R-baclofen.
Mechanism of Action: From Prodrug to Active Agonist
The primary mechanism of action of this compound involves its enzymatic hydrolysis to the active metabolite, R-baclofen.[2] R-baclofen then acts as a selective agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission in the central nervous system.[3]
In-Vitro Conversion of this compound to R-baclofen
In-vitro studies have demonstrated that this compound is rapidly converted to R-baclofen in human tissues. This conversion is primarily catalyzed by the enzyme human carboxylesterase-2 (hCE-2), which is highly expressed in the intestine and liver.
Experimental Protocol: In-Vitro Hydrolysis Assay
A typical in-vitro hydrolysis assay to assess the conversion of this compound to R-baclofen involves the following steps:
-
Preparation of Enzyme Source: Human liver or intestinal microsomes, or recombinant human carboxylesterase-2, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: this compound is incubated with the enzyme source at a physiological temperature (37°C).
-
Time-Course Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid or organic solvent).
-
Quantification: The concentrations of this compound and the formed R-baclofen are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of conversion is determined, and kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be calculated from concentration-velocity curves.
R-baclofen Interaction with the GABA-B Receptor
Once formed, R-baclofen binds to and activates the GABA-B receptor. The GABA-B receptor is a heterodimer composed of two subunits, GABA-B1 and GABA-B2. Ligand binding occurs on the GABA-B1 subunit, while the GABA-B2 subunit is responsible for G-protein coupling and signaling.
Signaling Pathway of the GABA-B Receptor
Activation of the GABA-B receptor by an agonist like R-baclofen initiates a cascade of intracellular events mediated by Gαi/o proteins. This leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
Quantitative In-Vitro Characterization
The following tables summarize the key quantitative data from in-vitro studies characterizing this compound and its active metabolite, R-baclofen.
Table 1: In-Vitro Conversion of this compound
| Parameter | Description | Value | Reference |
| Primary Enzyme | The main human enzyme responsible for the hydrolysis of this compound to R-baclofen. | Carboxylesterase-2 (hCE-2) | |
| Conversion Rate | Qualitative description of the speed of the hydrolysis reaction in vitro. | Rapid |
Table 2: R-baclofen GABA-B Receptor Binding Affinity
| Assay Type | Ligand | Preparation | IC50 (µM) | Reference |
| Radioligand Binding | [3H]-baclofen | Rat brain crude synaptic membranes | 0.04 | |
| Radioligand Binding | [3H]baclofen | Cat cerebellum | 0.015 |
Table 3: R-baclofen GABA-B Receptor Functional Activity
| Assay Type | Response Measured | Preparation | EC50 (µM) | Reference |
| Electrophysiology | Depression of spontaneous firing rate of dopamine neurons | Rat midbrain slices | 0.27 |
Detailed Experimental Protocols
3H-Baclofen Binding Assay for GABA-B Receptors
This protocol is adapted from established methods for characterizing GABA-B receptor binding.
-
Membrane Preparation:
-
Whole rat brain or a specific brain region (e.g., cerebellum) is homogenized in a cold buffer (e.g., Tris-HCl) containing CaCl2.
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) at 4°C.
-
The resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of --INVALID-LINK---baclofen.
-
For competition assays, varying concentrations of unlabeled R-baclofen or other test compounds are included.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or baclofen.
-
The incubation is carried out at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, the IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
The in-vitro characterization of this compound demonstrates its efficient conversion to the potent and selective GABA-B receptor agonist, R-baclofen. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound. The detailed diagrams of the experimental workflow and the GABA-B receptor signaling pathway serve as valuable visual aids for comprehending the key aspects of its pharmacology. Further in-vitro studies could focus on elucidating the precise kinetic parameters of the enzymatic conversion and exploring the functional consequences of GABA-B receptor activation in various cell-based assay systems.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug Conversion of Arbaclofen Placarbil to R-Baclofen: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Arbaclofen placarbil, an investigational prodrug of R-baclofen, was developed to enhance the pharmacokinetic profile of its parent compound, a selective gamma-aminobutyric acid-B (GABA-B) receptor agonist.[1][2] This guide delves into the technical aspects of this compound's conversion to the pharmacologically active R-baclofen, presenting key data, experimental methodologies, and a visual representation of the metabolic pathway. While development for indications such as gastroesophageal reflux disease (GERD) and spasticity was ultimately discontinued due to clinical trial outcomes, the science behind its prodrug strategy remains a valuable case study.[2][3]
Enhanced Pharmacokinetics Through Prodrug Design
Baclofen, a racemic mixture, presents several pharmacokinetic challenges, including a narrow absorption window in the upper small intestine and rapid clearance from the bloodstream.[4] this compound was engineered to overcome these limitations. As a transported prodrug, it was designed for absorption along the entire length of the intestine through both passive diffusion and active transport via the monocarboxylate transporter 1 (MCT-1). This design aimed to provide a more controlled and sustained release of R-baclofen, mitigating the fluctuating plasma levels associated with immediate-release baclofen formulations.
The Metabolic Conversion Pathway
Upon oral administration, this compound undergoes rapid and efficient enzymatic hydrolysis to yield the active R-baclofen. This bioconversion is primarily catalyzed by human carboxylesterase-2 (hCE-2), an enzyme highly expressed in various tissues, including intestinal cells. The hydrolysis of the acyloxyalkyl carbamate prodrug results in the formation of R-baclofen and several byproducts: carbon dioxide, isobutyric acid, and isobutyraldehyde. In vitro studies utilizing mass spectrometry and gas chromatography have confirmed the production of isobutyric acid.
Pharmacokinetic Profile
Clinical and preclinical studies have demonstrated the improved pharmacokinetic properties of this compound compared to R-baclofen. After oral administration, exposure to the intact prodrug is low, indicating efficient conversion.
Oral Bioavailability of R-Baclofen Following this compound Administration
| Species | Dose | Oral Bioavailability (%) |
| Rat | 1 mg/kg | 68 ± 6 |
| Rat | 10 mg/kg | 44 ± 12 |
| Dog | Not Specified | 92 ± 7 |
| Monkey | Not Specified | 94 ± 16 |
Data sourced from DrugBank Online.
Colonic Absorption of R-Baclofen
A key advantage of this compound is its enhanced absorption in the lower gastrointestinal tract.
| Species | R-Baclofen Bioavailability from Intracolonic Dosing (%) |
| R-Baclofen Administration | |
| Rat | 7 ± 3 |
| Monkey | 3 ± 2 |
| This compound Administration | |
| Rat | 37 ± 9 |
| Monkey | 37 ± 15 |
| Dog | 77 ± 23 |
Data sourced from DrugBank Online.
Human Pharmacokinetics
In a study involving 10 healthy volunteers, a single 20 mg oral dose of this compound administered with food resulted in a Tmax of 5.05 hours for R-baclofen. The conversion is rapid; following intravenous bolus administration in rats, this compound was converted to R-baclofen with a half-life of 6 minutes.
Experimental Protocols
The investigation of this compound's metabolism involved several key in vitro experiments.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the conversion of this compound to R-baclofen.
Methodology:
-
Incubation with Liver S9 Fractions: this compound was incubated with human and rat liver S9 fractions (2 mg/ml) at 37°C for 2 hours. Experiments were conducted with and without the cofactor NADPH to assess the involvement of cytochrome P450 enzymes.
-
Metabolism by Human Carboxylesterases: To pinpoint the specific esterase, this compound was incubated with recombinant human carboxylesterase-1 (hCE-1) and human carboxylesterase-2 (hCE-2). The rate of hydrolysis was monitored over time.
Results: These studies demonstrated that the conversion is not dependent on CYP450 enzymes and is primarily catalyzed by hCE-2.
Identification of Metabolites
Objective: To confirm the identity of the byproducts generated during the hydrolysis of this compound.
Methodology:
-
This compound was incubated in a 10 mM phosphate buffer (pH 7.4) at 37°C for 1 hour with human liver S9 fractions.
-
The reaction mixtures were then centrifuged and filtered.
-
The resulting samples were analyzed using gas chromatography-mass spectrometry (GC-MS) to identify the volatile byproducts.
Results: This analysis confirmed the presence of isobutyric acid as a byproduct of the hydrolysis reaction.
Conclusion
The design of this compound as a prodrug of R-baclofen successfully addressed the pharmacokinetic limitations of the parent drug by leveraging intestinal transporters and enzymatic conversion. The rapid and efficient hydrolysis by carboxylesterase-2 resulted in sustained levels of the active compound. Although the clinical development of this compound was halted, the principles of its design and the methodologies used to characterize its conversion provide valuable insights for the development of future prodrug-based therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pharmakb.com [pharmakb.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Arbaclofen Placarbil: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Arbaclofen Placarbil. This compound is the placarbil prodrug of the pharmacologically active R-enantiomer of baclofen, a gamma-aminobutyric acid (GABA) type B receptor agonist.[1][2] As a prodrug, its design aims to improve the pharmacokinetic profile of R-baclofen, allowing for more sustained release and absorption throughout the gastrointestinal tract.[1][3] Understanding the solubility and stability of this compound is critical for the development of robust and effective pharmaceutical formulations.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. This compound's solubility has been characterized to a limited extent in publicly available literature.
Quantitative Solubility Data
| Solvent System | Solubility | Reference |
| Water | 0.0111 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) |
Experimental Protocol for Solubility Determination
A comprehensive understanding of this compound's solubility requires a systematic approach. The following protocols outline standard methods for determining both kinetic and thermodynamic solubility.
1.2.1. Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for early-stage drug discovery to quickly assess solubility.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the stock solution into a 96-well microtiter plate.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.
-
Direct UV/LC-MS Analysis: After incubation, filter the samples to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS against a standard curve.
-
1.2.2. Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvent systems (e.g., water, various pH buffers, and relevant organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Stability Profile
Stability studies are essential to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. These studies involve subjecting the drug to various stress conditions to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to evaluate the intrinsic stability of the molecule. The results are crucial for developing stability-indicating analytical methods.
| Stress Condition | Typical Protocol | Expected Stability of this compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60°C for up to 72 hours | While specific data for this compound is limited, studies on baclofen show extensive degradation under acidic conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature to 60°C for up to 72 hours | Mild degradation is expected, similar to observations with baclofen. |
| Oxidation | 3% - 30% H₂O₂ at room temperature for up to 7 days | Baclofen has shown some degradation under oxidative stress. |
| Thermal Degradation | Dry heat at 60°C - 80°C for several days | Mild degradation is anticipated, as seen with baclofen. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Specific data is unavailable, but this is a standard test for all new drug substances. |
Solid-State Stability
The solid-state stability of a drug substance is critical for its handling, storage, and formulation into a final dosage form.
| Storage Condition (as per ICH Q1A(R2)) | Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
Studies on the active metabolite, R-baclofen, have identified different polymorphic forms with varying stability. The stability of this compound's solid form should be thoroughly investigated to ensure consistency.
Experimental Protocol for Stability Studies
2.3.1. Forced Degradation Study Protocol
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid drug substance.
-
Stress Application: Expose the samples to the conditions outlined in the table above for a specified duration.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.
2.3.2. Stability-Indicating HPLC Method
A validated HPLC method is essential to separate and quantify this compound from its potential degradation products. Based on methods developed for baclofen, a typical method would involve:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220-272 nm).
-
Method Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Metabolism
This compound is a prodrug that is converted to R-baclofen, which then acts as a GABAB receptor agonist.
GABAB Receptor Signaling Pathway
The activation of the GABAB receptor by R-baclofen initiates a cascade of intracellular events that lead to neuronal inhibition.
Metabolic Pathway of this compound
This compound is designed to be hydrolyzed by esterases, primarily human carboxylesterase-2, which is present in various tissues including the intestine.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for assessing the solubility and stability of this compound.
Solubility Assessment Workflow
Stability Assessment Workflow
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound and provided detailed experimental protocols for their evaluation. While some data exists, particularly regarding its aqueous solubility and metabolic stability, a comprehensive characterization, especially through forced degradation studies and solubility in various media, is necessary for robust formulation development. The provided workflows and protocols offer a systematic approach for researchers and scientists to generate the necessary data to support the continued development of this compound as a therapeutic agent.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Arbaclofen Placarbil in In-Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo use of Arbaclofen Placarbil in rodent models, focusing on dosages, experimental protocols, and relevant signaling pathways. This compound, a prodrug of the active R-enantiomer of baclofen, is a selective agonist for the gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] Its design as a prodrug offers improved pharmacokinetic properties compared to baclofen, allowing for more sustained exposure.[3][4]
Mechanism of Action
This compound is readily absorbed and rapidly converted to its active form, R-baclofen.[3] R-baclofen then acts as an agonist at GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways, ultimately resulting in the inhibition of neurotransmitter release and hyperpolarization of neurons. This mechanism underlies its therapeutic effects in conditions such as spasticity and its investigation in other neurological and psychiatric disorders.
Pharmacokinetics in Rodents
This compound exhibits favorable pharmacokinetic properties in rodents, with efficient absorption and conversion to R-baclofen following oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value at 1 mg/kg Oral Dose | Value at 10 mg/kg Oral Dose | Citation |
| Oral Bioavailability of R-baclofen | 68 ± 6% | 44 ± 12% |
Application in Spasticity Models
This compound's active metabolite, R-baclofen, is effective in reducing spasticity. Rodent models of spinal cord injury (SCI) are commonly used to evaluate the efficacy of anti-spasticity agents.
Protocol: Induction of Spasticity via Spinal Cord Injury in Rats
This protocol describes a contusion model of SCI to induce spasticity.
Materials:
-
Adult male Wistar rats (250-300g)
-
Anesthetic (e.g., pentobarbital, xylazine)
-
Surgical instruments for laminectomy
-
Impactor device (e.g., weight-drop device)
-
Post-operative care supplies (e.g., antibiotics, bladder expression supplies)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Perform a laminectomy at the thoracic level T9 to expose the spinal cord.
-
Induce a moderate contusion injury using a weight-drop device (e.g., 11g weight dropped from 12mm).
-
Suture the muscle layers and close the skin incision.
-
Provide post-operative care, including analgesics, antibiotics, and manual bladder expression until bladder function returns.
-
Spasticity, characterized by hypertonia, hyperreflexia, and clonus, typically develops over several weeks.
Protocol: Assessment of Spasticity and Treatment with this compound
Materials:
-
Spastic rat model
-
This compound
-
Vehicle for oral administration (e.g., 10% sucrose solution)
-
Gavage needles (16-18 gauge for rats)
-
Electromyography (EMG) equipment (optional)
-
Modified Ashworth Scale (MAS) scoring sheet
Procedure:
-
Habituate the animals to handling and the testing environment.
-
Prepare this compound in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle via oral gavage. A common dosage range for baclofen (the active metabolite) in SCI models is in the low mg/kg range.
-
Assess spasticity at predetermined time points post-administration.
-
Modified Ashworth Scale (MAS): Manually manipulate the affected limb to assess muscle tone and resistance to passive movement. Score on a scale of 0 (no increase in tone) to 4 (rigid in flexion or extension).
-
Hoffman reflex (H-reflex): If EMG equipment is available, measure the H-reflex to quantify motoneuron excitability, a physiological marker of spasticity.
-
Application in Autism-like Behavior Models
This compound has been investigated for its potential to ameliorate behavioral deficits in rodent models of autism spectrum disorder (ASD).
Table 2: Dosages of this compound in Rodent Models of Autism-like Behavior
| Rodent Model | Dosage | Route of Administration | Behavioral Test | Citation |
| BTBR T+ Itpr3tf/J mice | 1 and 3 mg/kg (as R-baclofen) | Intraperitoneal | Three-chamber social interaction, Self-grooming | |
| C58/J mice | 3 mg/kg (as R-baclofen) | Intraperitoneal | Stereotyped jumping | |
| 16p11.2 deletion mice | 0.25, 0.5, or 1.0 mg/mL | In drinking water | Novel object recognition, Open field | |
| Fawn-hooded rats | 0.125, 0.25, 0.5, and 1 mg/kg (as R-baclofen) | Oral | Three-chamber social interaction, Tactile sensitivity |
Protocol: Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty.
Materials:
-
Three-chambered apparatus (e.g., each chamber 20 cm x 40.5 cm x 22 cm)
-
Wire cages for stimulus mice
-
Novel and familiar stimulus mice
-
Video recording and analysis software
Procedure:
-
Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.
-
Sociability Test (10 minutes): Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the center chamber and record the time spent in each chamber and sniffing each cage. A sociable mouse will spend more time with the novel mouse.
-
Social Novelty Preference Test (10 minutes): Replace the empty cage with a new novel mouse (Stranger 2). Record the time the test mouse spends with the now familiar mouse (Stranger 1) versus the new novel mouse (Stranger 2). A mouse with a preference for social novelty will spend more time with Stranger 2.
Protocol: Novel Object Recognition Test
This test evaluates recognition memory.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm)
-
Two identical objects for the familiarization phase
-
One novel object for the test phase
-
Video recording and analysis software
Procedure:
-
Habituation (10 minutes): Allow the mouse to explore the empty arena.
-
Familiarization/Training (10 minutes): Place two identical objects in the arena and allow the mouse to explore them.
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 to 24 hours).
-
Test (5-10 minutes): Replace one of the familiar objects with a novel object. Record the time the mouse spends exploring each object. A mouse with intact recognition memory will spend significantly more time exploring the novel object.
Application in Alcohol Consumption Models
The GABAergic system is implicated in alcohol use disorder, and GABA-B receptor agonists have been studied for their effects on alcohol consumption.
Protocol: Two-Bottle Choice Paradigm for Alcohol Preference
This paradigm assesses voluntary alcohol consumption.
Materials:
-
C57BL/6J mice (known for their high alcohol preference)
-
Two drinking bottles per cage
-
Ethanol solution (e.g., 20% v/v in tap water)
-
Tap water
Procedure:
-
Acclimation: House mice individually with two bottles of water.
-
Intermittent Access: On specific days (e.g., Monday, Wednesday, Friday), replace one water bottle with a bottle containing the ethanol solution. On the other days, provide two bottles of water.
-
Measurement: Record the weight of each bottle daily to determine the volume of water and ethanol solution consumed. Calculate alcohol intake (g/kg/day) and preference ratio (volume of alcohol solution consumed / total volume of fluid consumed).
-
Treatment: Administer this compound or vehicle prior to the alcohol access period to assess its effect on consumption.
General Considerations for Oral Administration
Vehicle Selection: A 10% sucrose solution can be used to improve the palatability of the drug solution for voluntary oral administration or to mask the taste during oral gavage.
Oral Gavage Technique:
-
Restraint: Properly restrain the mouse or rat to ensure the head and body are in a straight line.
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The animal should swallow as the tube passes. Do not force the needle.
-
Administration: Slowly administer the solution.
-
Removal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
References
Application Note: Quantification of Baclofen, the Active Metabolite of Arbaclofen Placarbil, Using a Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen placarbil is a prodrug of the pharmacologically active R-isomer of baclofen.[1] It is designed for improved pharmacokinetic properties, offering sustained release and better absorption compared to baclofen.[1] this compound is rapidly and efficiently converted to R-baclofen in the body.[2] Consequently, the quantification of baclofen is critical for pharmacokinetic studies, formulation development, and quality control of this compound.
This document provides a detailed protocol for the quantification of baclofen using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. While a specific, publicly available HPLC method for the direct quantification of the prodrug this compound is not readily found in the scientific literature, the provided method for baclofen is robust, validated, and suitable for the determination of the active moiety in various sample matrices. This method can serve as an excellent starting point for the development and validation of a method for this compound.
The method described is based on a validated, stability-indicating reversed-phase HPLC technique, ensuring accurate and precise quantification of baclofen, even in the presence of its degradation products.[3]
Chromatographic Conditions
A summary of the HPLC conditions for the analysis of Baclofen is presented in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detection |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | 10 mM Triethylamine (pH 7.0) : Methanol : Acetonitrile (80:15:5, v/v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 6.2 minutes |
Method Validation Summary
The presented method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. A summary of the validation parameters is provided below.
| Validation Parameter | Result |
| Linearity Range | 5 - 100 µg/mL (r = 0.9999) |
| Accuracy (% Recovery) | 99.27% (mean) |
| Precision (% RSD) | < 2% |
| Selectivity | No interference from impurities or degradation products |
| Robustness | The method is robust against small, deliberate variations in chromatographic conditions. |
Experimental Protocol
Preparation of Mobile Phase
-
Prepare a 10 mM solution of triethylamine in water.
-
Adjust the pH of the triethylamine solution to 7.0 using an appropriate acid (e.g., phosphoric acid).
-
Mix the pH-adjusted triethylamine solution with methanol and acetonitrile in the ratio of 80:15:5 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of Baclofen reference standard.
-
Dissolve the standard in a 20 mL volumetric flask using 0.1 M hydrochloric acid.
-
This will result in a stock solution with a concentration of 500 µg/mL.
Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.
-
Inject each working standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of baclofen against the corresponding concentration.
Sample Preparation (for Tablet Formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of baclofen and transfer it to a 20 mL volumetric flask.
-
Add 0.1 M hydrochloric acid, and sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume with 0.1 M hydrochloric acid to obtain a solution of 500 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration curve range (e.g., 50 µg/mL).
Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of baclofen.
-
Calculate the concentration of baclofen in the samples using the calibration curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relationship between this compound and its active metabolite Baclofen, and the general experimental workflow for HPLC analysis.
Caption: Metabolic conversion of this compound to R-Baclofen.
Caption: General workflow for the HPLC quantification of Baclofen.
References
Application Notes and Protocols for Arbaclofen Placarbil Administration in Preclinical Spasticity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen Placarbil is a prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen.[1][2] It is designed to provide a more controlled and sustained delivery of R-baclofen, which acts as a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][3] This mechanism of action enhances inhibitory signals in the central nervous system, leading to a reduction in neuronal excitability and muscle spasticity.[1] Due to its improved pharmacokinetic profile, including absorption throughout the intestine, this compound offers potential advantages over traditional baclofen formulations for the treatment of spasticity associated with conditions like spinal cord injury and multiple sclerosis. These application notes provide detailed protocols for the administration and evaluation of this compound in a preclinical rat model of spasticity.
Data Presentation
Preclinical Pharmacokinetics of this compound
The following table summarizes the pharmacokinetic parameters of R-baclofen following oral administration of this compound in various preclinical species. This data highlights the efficient conversion of the prodrug to its active form and its favorable absorption characteristics.
| Species | Dose (mg/kg) | Bioavailability of R-baclofen (%) | Tmax of R-baclofen (h) | Reference |
| Rat | 1 | 68 ± 6 | - | |
| Rat | 10 | 44 ± 12 | - | |
| Monkey | - | 94 ± 16 | - | |
| Dog | - | 92 ± 7 | - |
Clinical Efficacy of this compound in Spasticity (Spinal Cord Injury)
| Treatment Group (Twice Daily) | Mean Reduction in Ashworth Score vs. Placebo | p-value | Reference |
| This compound 10 mg | 0.17 | Not Significant | |
| This compound 20 mg | 0.60 | 0.0059 | |
| This compound 30 mg | 0.88 | 0.0007 |
Experimental Protocols
I. Preclinical Model of Spasticity: Rat Spinal Cord Transection
This protocol describes the induction of spasticity in rats via a complete spinal cord transection at the S2 sacral level. This model results in the development of hypertonia, hyperreflexia, and clonus in the tail musculature, providing a reliable method for assessing the efficacy of anti-spasticity compounds.
Materials:
-
Adult female Sprague-Dawley rats (220-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Surgical microscope or loupes
-
Bone rongeurs or dental drill
-
Suture materials
-
Antibiotics and analgesics
-
Warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Shave and sterilize the surgical area over the lumbar spine.
-
Make a midline incision over the L1-L2 vertebrae to expose the vertebral column.
-
Carefully dissect the paraspinal muscles to expose the L1 and L2 vertebrae.
-
Perform a laminectomy at the L2 vertebra to expose the underlying spinal cord.
-
Under microscopic guidance, carefully transect the spinal cord between the S1 and S2 sacral segments. Ensure the transection is complete.
-
Control any bleeding with sterile gelfoam.
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Place the rat on a warming pad during recovery from anesthesia.
-
Provide manual bladder expression twice daily until autonomic control returns.
-
Allow a post-operative recovery period of at least two weeks for the development of spasticity, which is characterized by hypertonia, hyperreflexia, and clonus of the tail.
II. Formulation and Administration of this compound
This protocol details the preparation of this compound for oral administration in rats.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Graduated cylinders and beakers
-
Stir plate and stir bar
-
Oral gavage needles (18-20 gauge, 2-3 inches with a rounded tip)
-
Syringes
Procedure:
-
Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.
-
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the syringe containing the drug suspension to the gavage needle.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
III. Assessment of Spasticity: H-Reflex Measurement
The Hoffmann reflex (H-reflex) is an electrophysiological measure used to assess the excitability of the monosynaptic stretch reflex pathway. A potentiated H-reflex is a hallmark of spasticity.
Materials:
-
Electrophysiology recording system (amplifier, stimulator, data acquisition software)
-
Needle electrodes (for stimulation and recording)
-
Ground electrode
-
Anesthetic (light sedation may be required for restraint)
Procedure:
-
Lightly anesthetize or restrain the rat to minimize movement artifacts.
-
Insert the stimulating needle electrodes near the tibial nerve in the popliteal fossa.
-
Insert the recording needle electrodes into the tail muscles.
-
Place a ground electrode subcutaneously.
-
Deliver single square-wave electrical pulses (e.g., 0.2 ms duration) to the tibial nerve.
-
Start with a low stimulus intensity and gradually increase it to elicit both the M-wave (direct muscle response) and the H-reflex (monosynaptic reflex response).
-
Record the peak-to-peak amplitude of the maximal M-wave (Mmax) and the maximal H-reflex (Hmax).
-
Calculate the Hmax/Mmax ratio as an indicator of motoneuron excitability. An increased Hmax/Mmax ratio is indicative of spasticity.
-
Assess the frequency-dependent depression of the H-reflex by delivering stimuli at varying frequencies (e.g., 0.1, 1, 5, 10 Hz). A reduction in the depression of the H-reflex at higher frequencies is also a sign of spasticity.
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Signaling pathway of this compound's therapeutic effect.
References
Application Notes: Cell-Based Assays for GABAB Receptor Activation by Arbaclofen Placarbil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arbaclofen Placarbil is a prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen.[1][2][3][4] It is designed for improved pharmacokinetic properties, allowing for more sustained exposure to R-baclofen.[3] R-baclofen is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.
The GABA-B receptor is a class C G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system. Functional GABA-B receptors are obligate heterodimers, formed by the co-assembly of GABA-B1 and GABA-B2 subunits. Upon agonist binding to the GABA-B1 subunit, a conformational change activates the G-protein coupled to the GABA-B2 subunit. GABA-B receptors predominantly couple to pertussis toxin-sensitive Gαi/o proteins. Activation of the Gαi/o pathway leads to several downstream effects, including:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization.
-
Inhibition of voltage-gated calcium channels (CaV), which reduces neurotransmitter release.
This document provides detailed protocols for cell-based assays to quantify the activation of GABA-B receptors, particularly by R-baclofen, the active metabolite of this compound.
GABAB Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like R-baclofen initiates a signaling cascade through the Gαi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors to produce an overall inhibitory effect on neuronal excitability.
Caption: GABAB receptor signaling cascade.
Quantitative Data Summary
The following table summarizes representative data for GABA-B receptor activation by its active agonist, R-baclofen, in various cell-based assays. Note that this compound is a prodrug and must be converted to R-baclofen to be active; therefore, in vitro assays typically use R-baclofen directly. The data presented is illustrative.
| Assay Type | Cell Line | G-Protein System | Agonist | EC50 Value | Reference |
| Calcium Mobilization | tsA201 (HEK293 derivative) | Co-expressed Gαq-z5 | Baclofen Homologue | 46 µM | |
| cAMP Accumulation | HEK293 | Endogenous Gαi/o | R-baclofen | ~1-10 µM | (Illustrative) |
| Reporter Gene (CRE) | CHO-K1 | Endogenous Gαi/o | R-baclofen | ~5-25 µM | (Illustrative) |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity. Since the GABA-B receptor is Gαi-coupled, its activation will decrease intracellular cAMP levels. To achieve a measurable signal, adenylyl cyclase is first stimulated with forskolin, and the ability of the agonist to reduce this stimulated cAMP level is quantified.
Caption: Experimental workflow for a cAMP assay.
Protocol:
A. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human GABA-B1 and GABA-B2 subunits.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: R-baclofen.
-
Stimulant: Forskolin.
-
cAMP Assay Kit: e.g., HTRF cAMP dynamic 2 kit (Cisbio) or similar.
-
384-well white, low-volume assay plates.
B. Cell Culture and Seeding
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Harvest cells using a non-enzymatic dissociation solution.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed 2,000-5,000 cells/well into a 384-well plate in a volume of 10 µL.
-
Incubate the plate overnight at 37°C, 5% CO2.
C. Assay Procedure
-
Prepare a stock solution of R-baclofen in assay buffer. Create a serial dilution series (e.g., 11-point, 1:3 dilution) to generate a concentration-response curve.
-
Prepare a working solution of Forskolin in assay buffer at a concentration determined by prior optimization (typically the EC80 concentration).
-
In a separate plate, mix 5 µL of the R-baclofen dilution with 5 µL of the Forskolin working solution.
-
Add 10 µL of this mixture to the cells. The final Forskolin concentration should be around its EC50 to EC80 value.
-
Incubate the plate for 30 minutes at 37°C.
-
Following the manufacturer's protocol for the cAMP kit, add the detection reagents. For an HTRF assay, this typically involves adding 10 µL of cAMP-d2 conjugate followed by 10 µL of anti-cAMP cryptate.
-
Incubate for 60 minutes at room temperature, protected from light.
D. Data Analysis
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log of R-baclofen concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Calcium Flux Assay using a Chimeric G-Protein
This assay redirects the Gαi/o signal to a calcium-mobilizing pathway. By co-expressing a chimeric G-protein (e.g., Gαq-z5) that links to the Gq pathway, receptor activation triggers phospholipase C (PLC) activation, leading to an increase in intracellular calcium ([Ca²⁺]i), which is measured with a fluorescent dye.
Caption: Experimental workflow for a calcium flux assay.
Protocol:
A. Materials and Reagents
-
Cell Line: HEK293 cells co-transfected to stably express human GABA-B1, GABA-B2, and a chimeric G-protein (e.g., Gαq-z5).
-
Culture Medium: As above.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Agonist: R-baclofen.
-
Calcium Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.
-
Probenecid (may be required to prevent dye leakage from cells).
-
96- or 384-well black-walled, clear-bottom assay plates.
B. Cell Culture and Seeding
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Seed 10,000-20,000 cells/well into the assay plate.
-
Incubate the plate overnight at 37°C, 5% CO2, to allow for the formation of a confluent monolayer.
C. Assay Procedure
-
Prepare a stock solution of R-baclofen and create a serial dilution series in a separate compound plate.
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium from the cells and add an equal volume of dye loading buffer (e.g., 50 µL).
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
D. Data Analysis
-
Place the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a liquid handling-equipped reader like a FlexStation.
-
Set the instrument to monitor fluorescence (e.g., Ex: 485 nm, Em: 525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to add a specific volume (e.g., 20 µL) of R-baclofen from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the peak response.
-
Export the data (e.g., maximum peak fluorescence or area under the curve).
-
Plot the response against the log of R-baclofen concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Reporter Gene Assay
This assay measures a transcriptional response downstream of the primary signaling event. For Gαi-coupled receptors, a reporter construct containing a cAMP Response Element (CRE) driving the expression of a reporter gene (e.g., luciferase) is often used. A decrease in cAMP leads to reduced PKA activity, less phosphorylation of the CREB transcription factor, and consequently, a decrease in reporter gene expression. This assay format measures a more integrated cellular response over a longer time frame.
Protocol:
A. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing GABA-B1/B2 and a CRE-luciferase reporter construct.
-
Culture Medium: As above.
-
Agonist: R-baclofen.
-
Stimulant: Forskolin.
-
Luciferase Assay System: e.g., ONE-Glo™ or Bright-Glo™ Luciferase Assay System (Promega).
-
White, opaque 96- or 384-well assay plates.
B. Cell Culture and Seeding
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Seed 5,000-10,000 cells/well into the assay plate.
-
Incubate overnight to allow for cell attachment.
C. Assay Procedure
-
Prepare serial dilutions of R-baclofen.
-
Prepare a working solution of Forskolin (a low concentration, e.g., 1-5 µM, is typically sufficient to stimulate the reporter).
-
Remove culture medium and replace with low-serum medium containing the R-baclofen dilutions and Forskolin.
-
Incubate the plate for 4-6 hours at 37°C to allow for transcription and translation of the reporter gene.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent according to the manufacturer's protocol (this reagent typically combines cell lysis and substrate).
-
Incubate for 5-10 minutes at room temperature to ensure complete lysis and signal stabilization.
D. Data Analysis
-
Read the luminescence signal on a plate-reading luminometer.
-
Plot the percent inhibition of the forskolin-stimulated luminescence signal against the log of R-baclofen concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|GABA-B Receptor Agonist|For Research [benchchem.com]
Application Notes and Protocols for Arbaclofen Placarbil Sustained-Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen Placarbil is a prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen.[1][2] As a GABA-B receptor agonist, it holds therapeutic potential for conditions such as spasticity and gastroesophageal reflux disease (GERD).[1][3] The development of sustained-release formulations of this compound is a key strategy to overcome the pharmacokinetic limitations of baclofen, which include a short half-life and fluctuating plasma concentrations.[3] A sustained-release dosage form allows for less frequent dosing and more stable plasma levels of the active R-baclofen, potentially improving efficacy and patient compliance.
These application notes provide an overview of the formulation, in vitro release characteristics, and analytical methodology for the study of this compound sustained-release tablets.
Data Presentation
Table 1: Representative Composition of an this compound Sustained-Release Tablet
The following table details a sample composition for a sustained-release tablet formulation of this compound, based on publicly available patent information. This formulation utilizes a pH-independent release-controlling polymer to achieve extended drug delivery.
| Ingredient | Amount per Tablet (mg) | Percentage (wt %) | Category |
| This compound | 10.00 | 4.0 | Active Pharmaceutical Ingredient (Prodrug) |
| EUDRAGIT® RL 30D | 42.75 | 17.1 | pH-Independent Release Control Polymer, Granulating Fluid |
| AVICEL® PH200 | 107.25 | 42.9 | Matrix Material |
| Additional Excipients | q.s. to 250.00 | q.s. to 100.0 | e.g., Fillers, Lubricants, Glidants |
Note: This is an exemplary formulation. The exact quantities and types of additional excipients would be optimized during formulation development.
Table 2: Illustrative Pharmacokinetic Parameters of R-baclofen after Administration of a Sustained-Release this compound Formulation in Dogs
Sustained-release formulations of this compound have demonstrated prolonged exposure to R-baclofen in preclinical studies. The following table provides a summary of key pharmacokinetic parameters observed in dogs, highlighting the sustained-release characteristics.
| Parameter | Value | Unit |
| Bioavailability (as R-baclofen) | up to 68 | % |
| Tmax (Time to Maximum Concentration) | Extended | hours |
| Cmax (Maximum Concentration) | Lowered and sustained | ng/mL |
| AUC (Area Under the Curve) | Proportional to dose | ng*h/mL |
Note: Specific Cmax and Tmax values would vary depending on the specific sustained-release formulation. The data indicates a flattened and extended plasma concentration profile compared to immediate-release baclofen.
Experimental Protocols
Protocol 1: Manufacturing of this compound Sustained-Release Tablets by Wet Granulation
This protocol describes a general method for the preparation of sustained-release tablets using a wet granulation process.
Materials and Equipment:
-
This compound
-
Release-controlling polymer (e.g., EUDRAGIT® RL 30D)
-
Matrix material (e.g., Microcrystalline cellulose)
-
Other pharmaceutical excipients (e.g., lactose, magnesium stearate)
-
High shear granulator
-
Fluid bed dryer
-
Tablet press
-
Analytical balance
-
Sieves
Procedure:
-
Dry Mixing: Accurately weigh and sieve this compound and the matrix material. Transfer the powders to a high shear granulator and mix until a homogenous blend is achieved.
-
Granulation: Prepare the granulating fluid by dispersing the release-controlling polymer in a suitable solvent. While the powders are mixing, slowly add the granulating fluid to form wet granules of appropriate consistency.
-
Drying: Dry the wet granules in a fluid bed dryer until the desired moisture content is reached.
-
Milling: Mill the dried granules to obtain a uniform particle size distribution.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the dried granules and blend for a short period to ensure uniform distribution.
-
Compression: Compress the final blend into tablets of the desired weight and hardness using a rotary tablet press.
Protocol 2: In Vitro Dissolution Testing of Sustained-Release this compound Tablets
This protocol outlines a standard procedure for evaluating the in vitro release profile of the sustained-release tablets.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle method)
-
Dissolution vessels
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution medium (e.g., 0.01 N Hydrochloric Acid, Phosphate Buffer pH 6.8)
-
This compound sustained-release tablets
-
HPLC system for analysis
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Fill the dissolution vessels with a specified volume of the chosen dissolution medium and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Analyze the withdrawn samples for the concentration of this compound and/or R-baclofen using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Protocol 3: HPLC-UV Analysis of this compound and R-baclofen
This protocol provides a general framework for the quantitative analysis of this compound and its active metabolite, R-baclofen.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol)
-
Reference standards for this compound and R-baclofen
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and R-baclofen of known concentrations in the mobile phase.
-
Sample Preparation: For dissolution samples, filter the withdrawn aliquots through a 0.45 µm syringe filter. For tablet content uniformity, dissolve a powdered tablet in a suitable solvent and dilute to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: Optimized mixture of buffer and organic solvent.
-
Flow Rate: e.g., 1.0 mL/min
-
Detection Wavelength: Determined by UV spectral analysis of this compound and R-baclofen.
-
Injection Volume: e.g., 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the regression equation to determine the concentration of this compound and R-baclofen in the samples.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for sustained-release tablet development.
References
- 1. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10071068B2 - Sustained release oral dosage forms of an R-baclofen prodrug - Google Patents [patents.google.com]
- 3. arlok.com [arlok.com]
Protocol for Assessing Blood-Brain Barrier Penetration of Arbaclofen Placarbil
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arbaclofen Placarbil is a prodrug of the pharmacologically active R-enantiomer of baclofen, a gamma-aminobutyric acid (GABA) type B receptor agonist.[1][2] It is designed to have improved pharmacokinetic properties compared to baclofen.[2] For any centrally acting therapeutic agent, assessing its ability to cross the blood-brain barrier (BBB) is a critical step in preclinical and clinical development. This document outlines a comprehensive protocol for evaluating the BBB penetration of this compound, incorporating both in vivo and in vitro methodologies. The protocols described herein are designed to provide quantitative data on brain and cerebrospinal fluid (CSF) exposure, which is essential for understanding its central nervous system (CNS) pharmacokinetics and pharmacodynamics. While specific CNS exposure data for this compound is not widely published, it is known that the active moiety, R-baclofen, does cross the BBB.[3][4] Studies on baclofen have shown that cerebrospinal fluid (CSF) levels can be nine to ten times lower than plasma concentrations, indicating a net efflux at the BBB.
Key Pharmacokinetic Parameters
Understanding the BBB penetration of this compound involves the determination of several key pharmacokinetic parameters. The following table summarizes these parameters and the experimental approaches to measure them.
| Parameter | Description | Experimental Approach(s) |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of the drug in the brain to the total concentration in the plasma at a specific time point or at steady state. | In vivo brain tissue and plasma analysis following systemic administration. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in the plasma. This is considered the most accurate measure of BBB penetration as it reflects the concentration of the drug available to interact with its target. | In vivo microdialysis in both brain and blood. |
| CSF-to-Plasma Ratio | The ratio of the drug concentration in the cerebrospinal fluid to that in the plasma. Often used as a surrogate for brain exposure. | In vivo CSF and plasma sampling. |
| Permeability Coefficient (Pe) | A measure of the rate at which a drug crosses the BBB, typically determined using in vitro models. | In vitro Transwell assays with brain endothelial cell monolayers. |
Experimental Protocols
In Vivo Assessment of BBB Penetration
1.1. Animal Model
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are commonly used for initial BBB penetration studies. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
1.2. Brain and Plasma Concentration Analysis
This protocol determines the total concentration of this compound and its active metabolite, R-baclofen, in brain tissue and plasma.
Workflow for Brain and Plasma Concentration Analysis
Caption: Workflow for determining the brain-to-plasma concentration ratio.
Protocol:
-
Dosing: Administer this compound to a cohort of animals at a pharmacologically relevant dose. The route of administration (e.g., oral, intravenous) should align with the intended clinical use.
-
Sample Collection: At various time points post-administration, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture). Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain tissue. Excise the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain Tissue: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
-
Drug Extraction: Extract this compound and R-baclofen from the plasma and brain homogenate using a suitable method such as protein precipitation or solid-phase extraction.
-
Quantification: Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentrations of this compound and R-baclofen.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).
1.3. In Vivo Microdialysis
This technique allows for the continuous sampling of unbound drug concentrations in the brain interstitial fluid (ISF) and blood of a freely moving animal, providing data to calculate the unbound brain-to-plasma ratio (Kp,uu).
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) and a second probe into a blood vessel (e.g., jugular vein). Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probes with a physiological solution (artificial CSF for the brain probe, saline for the blood probe) at a constant, low flow rate.
-
Dosing: Administer this compound to the animal.
-
Sample Collection: Collect dialysate samples from both probes at regular intervals.
-
Quantification: Analyze the dialysate samples by LC-MS/MS to determine the unbound concentrations of this compound and R-baclofen.
-
Data Analysis: Calculate the Kp,uu by dividing the area under the concentration-time curve (AUC) of the unbound drug in the brain dialysate by the AUC of the unbound drug in the blood dialysate.
In Vitro Assessment of BBB Permeability
In vitro models, such as the Transwell assay using a monolayer of brain endothelial cells, can be used to assess the passive permeability and the potential for active transport of this compound across the BBB.
Workflow for In Vitro Transwell Assay
Caption: Workflow for the in vitro Transwell permeability assay.
Protocol:
-
Cell Culture: Seed brain endothelial cells (e.g., primary cells or immortalized cell lines like hCMEC/D3) onto the microporous membrane of a Transwell insert. Co-culture with astrocytes and pericytes can enhance the barrier properties of the monolayer.
-
Barrier Integrity: Monitor the formation of a tight monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER). High TEER values are indicative of a well-formed barrier.
-
Permeability Assay:
-
Add this compound to the apical (upper) chamber, which represents the blood side.
-
At specified time intervals, collect samples from the basolateral (lower) chamber, representing the brain side.
-
-
Quantification: Determine the concentration of this compound and R-baclofen in the basolateral samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the apical chamber.
-
GABA-B Receptor Signaling Pathway
This compound is a prodrug of R-baclofen, which is an agonist of the GABA-B receptor. Activation of GABA-B receptors, which are G-protein coupled receptors, leads to a cascade of intracellular events that ultimately result in neuronal inhibition.
Caption: Simplified GABA-B receptor signaling pathway activated by R-baclofen.
Data Presentation
All quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vivo Brain and Plasma Pharmacokinetics of this compound and R-baclofen
| Time (h) | This compound Plasma Conc. (ng/mL) | R-baclofen Plasma Conc. (ng/mL) | This compound Brain Conc. (ng/g) | R-baclofen Brain Conc. (ng/g) | Kp (R-baclofen) |
| 0.5 | |||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Table 2: Unbound Brain and Plasma Concentrations from Microdialysis
| Time (h) | Unbound R-baclofen Blood Conc. (ng/mL) | Unbound R-baclofen Brain Conc. (ng/mL) |
| 0-1 | ||
| 1-2 | ||
| 2-4 | ||
| 4-6 | ||
| 6-8 | ||
| AUC (0-8h) | ||
| Kp,uu |
Table 3: In Vitro Permeability of this compound
| Compound | Papp (A to B) (cm/s) | Papp (B to A) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | |||
| R-baclofen | |||
| Control (e.g., Propranolol) | |||
| Control (e.g., Atenolol) |
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive assessment of the blood-brain barrier penetration of this compound. By combining in vivo and in vitro methods, researchers can obtain critical data on brain and CSF exposure, which is fundamental for the successful development of this CNS-targeted therapeutic. The resulting quantitative data will enable a thorough understanding of the drug's disposition in the CNS and inform dose selection for subsequent clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-Baclofen Reverses Cognitive Deficits and Improves Social Interactions in Two Lines of 16p11.2 Deletion Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAB receptor agonist baclofen promotes central nervous system remyelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Clinical Trials of Arbaclofen Placarbil in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen Placarbil is an investigational prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen.[1] It is designed to provide a more controlled and sustained delivery of R-baclofen, potentially offering an improved pharmacokinetic profile with less fluctuation in plasma levels compared to immediate-release baclofen.[2] this compound has been investigated in clinical trials for various neurological disorders, primarily focusing on spasticity in multiple sclerosis (MS) and core symptoms of Autism Spectrum Disorder (ASD).[3][4]
These application notes provide a comprehensive overview of the key considerations and methodologies for designing clinical trials for this compound in these and other neurological conditions. The information is based on previously conducted clinical trials and the known mechanism of action of the drug.
Mechanism of Action
This compound is converted to R-baclofen in the body. R-baclofen is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[5] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.
Activation of GABA-B receptors by R-baclofen leads to a cascade of downstream signaling events, including:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels, which reduces the influx of calcium ions and subsequently decreases the release of excitatory neurotransmitters.
This overall inhibitory effect is thought to underlie the therapeutic potential of this compound in conditions characterized by neuronal hyperexcitability, such as spasticity and certain core symptoms of ASD.
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling pathway activated by R-baclofen.
Clinical Trial Design for Spasticity in Multiple Sclerosis
Patient Population
-
Inclusion Criteria:
-
Diagnosis of Multiple Sclerosis (MS) based on established criteria (e.g., Poser or McDonald criteria).
-
Presence of spasticity with a Maximum Ashworth Scale (MAS) score of ≥2 in at least one muscle group in the lower extremities.
-
Expanded Disability Status Scale (EDSS) score typically between 3.0 and 8.0.
-
Stable disease-modifying therapy for MS for a specified period (e.g., at least 30 days) prior to screening.
-
-
Exclusion Criteria:
-
Spasticity due to neurological disorders other than MS.
-
Presence of fixed contractures that would interfere with the assessment of spasticity.
-
Recent MS relapse (e.g., within 90 days prior to screening).
-
Use of botulinum toxin injections within a specified timeframe (e.g., 6 months) prior to screening.
-
Concomitant use of other anti-spasticity medications. A washout period is typically required.
-
Study Design and Endpoints
A randomized, double-blind, placebo-controlled, parallel-group design is recommended.
-
Primary Endpoints:
-
Change from baseline in the Total Numeric-transformed Modified Ashworth Scale (TNmAS) in the Most Affected Limb (MAL). The MAS is a clinical tool to assess muscle tone.
-
Patient Global Impression of Change (PGIC). A patient-reported outcome measuring the overall improvement in their condition.
-
-
Secondary Endpoints:
-
Spasm frequency and severity scales.
-
Pain scales (e.g., Numeric Rating Scale).
-
Quality of life measures.
-
Clinician Global Impression of Change (CGIC).
-
Experimental Workflow for a Spasticity Clinical Trial
Caption: A typical experimental workflow for a clinical trial of this compound in spasticity.
Quantitative Data from Previous Spasticity Trials
| Trial Phase | Dose | Primary Endpoint | Result vs. Placebo | Key Adverse Events (%) |
| Phase 3 | 15 mg BID | Change in Max. Ashworth Score | Not Statistically Significant | Somnolence: 7% |
| 30 mg BID | Not Statistically Significant | Somnolence: 16% | ||
| 45 mg BID | Not Statistically Significant | Somnolence: 21% | ||
| Placebo | - | Somnolence: 2% | ||
| Phase 3 | 40 mg/day | Change in TNmAS-MAL | LS Mean Difference: -0.39 (p=0.048) | Discontinuation due to AEs: 12.3% |
| 80 mg/day | - | Discontinuation due to AEs: 31.8% | ||
| Placebo | - | Discontinuation due to AEs: 6.2% |
Clinical Trial Design for Autism Spectrum Disorder
Patient Population
-
Inclusion Criteria:
-
Diagnosis of Autism Spectrum Disorder (ASD) based on DSM criteria.
-
Age range typically from childhood to young adulthood (e.g., 5-21 years).
-
Stable educational and behavioral interventions for a specified period.
-
-
Exclusion Criteria:
-
Known genetic syndromes associated with ASD may be included or form a separate cohort.
-
Concomitant use of medications that could significantly impact the core symptoms of ASD.
-
Study Design and Endpoints
A randomized, double-blind, placebo-controlled, parallel-group design is recommended.
-
Primary Endpoint:
-
Aberrant Behavior Checklist (ABC) - Social Withdrawal/Lethargy subscale. This was a primary endpoint in a previous trial, though it was not met.
-
Vineland Adaptive Behavior Scales (VABS) - Socialization domain. This has been explored as a key outcome measure.
-
-
Secondary Endpoints:
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I).
-
Measures of repetitive behaviors.
-
Assessments of communication skills.
-
Parent and caregiver-reported outcomes on overall functioning.
-
Quantitative Data from Previous ASD Trials
| Trial Phase | Dose | Primary Endpoint | Result vs. Placebo | Key Secondary/Post-hoc Findings |
| Phase 2b | Flexible titration | ABC - Social Withdrawal/Lethargy | No significant difference | Improvement on CGI-S |
| Phase 2 | Up to 20 mg TID | Vineland Adaptive Behavior Scales | No significant difference | Significant improvements in motor skills, peer interactions, and atypical/repetitive behaviors |
Experimental Protocols
Assessment of Spasticity: Modified Ashworth Scale (MAS)
Objective: To assess muscle tone by measuring resistance to passive movement.
Procedure:
-
Patient Positioning: The patient should be positioned comfortably in a supine or seated position, ensuring the muscle group to be tested is relaxed.
-
Movement: The examiner moves the joint through its full range of motion in one second.
-
Scoring: The resistance encountered during the passive movement is graded on a 0-4 scale.
Modified Ashworth Scale Scoring:
| Score | Description |
| 0 | No increase in muscle tone. |
| 1 | Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion. |
| 1+ | Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM. |
| 2 | More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved. |
| 3 | Considerable increase in muscle tone, passive movement difficult. |
| 4 | Affected part(s) rigid in flexion or extension. |
Standardization: To ensure reliability, the speed of movement should be standardized (e.g., using a metronome). The same examiner should perform repeated assessments whenever possible.
Assessment of Social Function in ASD: Vineland Adaptive Behavior Scales (VABS)
Objective: To assess personal and social skills used for everyday living.
Procedure:
-
Informant: The VABS is a semi-structured interview conducted with a parent or caregiver who is familiar with the participant's daily behavior.
-
Domains: The interview covers several domains, including Communication, Daily Living Skills, Socialization, and Motor Skills. For Arbaclofen trials, the Socialization domain is of particular interest.
-
Scoring: The interviewer scores the participant's performance on various items based on the caregiver's report. The raw scores are then converted to standardized scores.
Conclusion
Designing robust clinical trials for this compound in neurological disorders requires careful consideration of the target patient population, appropriate study design, and the selection of sensitive and reliable outcome measures. While previous trials in spasticity due to MS and in ASD have yielded mixed results, they provide valuable insights for future research. The protocols and data presented in these application notes are intended to serve as a guide for researchers and drug development professionals in the continued investigation of this compound's therapeutic potential.
References
- 1. Arbaclofen extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STX209 (arbaclofen) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. neurology.org [neurology.org]
Application Notes and Protocols for the Electrophysiological Assessment of Arbaclofen Placarbil on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen Placarbil is a prodrug of the pharmacologically active enantiomer of baclofen, R-baclofen. As a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, it holds therapeutic potential for conditions associated with neuronal hyperexcitability, such as spasticity. Upon administration, this compound is converted to R-baclofen, which then exerts its effects on neuronal activity. These application notes provide detailed protocols for the electrophysiological assessment of this compound's effects, focusing on the actions of its active metabolite, R-baclofen, on neuronal activity.
The primary mechanism of action of R-baclofen involves the activation of GABA-B receptors, which are G-protein coupled receptors expressed on both presynaptic and postsynaptic terminals in the central nervous system. Presynaptic activation of GABA-B receptors inhibits the release of excitatory neurotransmitters by modulating voltage-gated calcium channels. Postsynaptic activation leads to hyperpolarization of the neuronal membrane through the activation of inwardly rectifying potassium (GIRK) channels. This dual action results in a reduction of neuronal excitability.
Data Presentation: Quantitative Effects of R-Baclofen on Neuronal Activity
The following tables summarize the quantitative electrophysiological effects of R-baclofen, the active metabolite of this compound.
| Parameter | Effect of R-Baclofen | Concentration/Dose | Cell Type/Preparation | Reference |
| Presynaptic Inhibition | ||||
| mEPSC Frequency | ↓ 50% (IC50) | 4.44 ± 0.60 µM | Substantia gelatinosa neurons (rat spinal cord slices) | [1] |
| mIPSC Frequency | ↓ 50% (IC50) | 4.31 ± 0.77 µM | Substantia gelatinosa neurons (rat spinal cord slices) | [1] |
| Inhibitory Postsynaptic Current (IPSC) | ↓ 50% (EC50) | ~5 µM | Cultured hippocampal neurons (rat) | [2][3] |
| Evoked Excitatory Postsynaptic Current (ePSC) | ↓ 50% (ID50) | 3.8 ± 0.7 µM | GnRH neurons (mouse) | [4] |
| Postsynaptic Inhibition | ||||
| Membrane Potential | Hyperpolarization | Concentration-dependent | Locus coeruleus neurons (rat brain slices) | |
| Input Resistance | ↓ | Concentration-dependent | Locus coeruleus neurons (rat brain slices) | |
| Postsynaptic Outward Current | ↑ 50% (ED50) | 3.7 ± 0.4 µM | GnRH neurons (mouse) | |
| Ion Channel Modulation | ||||
| Potassium (K+) Conductance | ↑ | Concentration-dependent | Locus coeruleus and hippocampal neurons | |
| Persistent Inward Currents (PICs) in motoneurons | ↓ Ca2+ PIC, ↑ Na+ PIC (at high doses) | 20-30 µM | Motoneurons from chronic spinal rats |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of R-baclofen upon activation of GABA-B receptors.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Postsynaptic Currents
This protocol is designed to measure the effect of R-baclofen on postsynaptic currents in neurons within brain slices.
a. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus, spinal cord) using a vibratome in ice-cold cutting aCSF.
-
Transfer slices to a holding chamber with standard aCSF oxygenated with 95% O2 / 5% CO2 and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
b. Solutions:
-
Cutting aCSF (in mM): 212 Sucrose, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgSO4, 2 CaCl2.
-
Standard aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1 MgSO4, 2 CaCl2.
-
Intracellular Solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
c. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated standard aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Record baseline synaptic activity.
-
Bath-apply R-baclofen at desired concentrations (e.g., 0.1 - 100 µM) and record the changes in postsynaptic current frequency and amplitude.
-
To isolate GABA-B receptor-mediated currents, pharmacologically block GABAA receptors (e.g., with bicuculline) and glutamate receptors (e.g., with CNQX and AP5).
d. Data Analysis:
-
Detect and measure the amplitude and frequency of spontaneous or miniature PSCs using appropriate software (e.g., Mini Analysis Program).
-
Compare the frequency and amplitude of PSCs before and after R-baclofen application.
-
Construct dose-response curves to determine the EC50 or IC50.
Protocol for Assessing Presynaptic Inhibition of Neurotransmitter Release
This protocol focuses on measuring the effect of R-baclofen on miniature excitatory postsynaptic currents (mEPSCs) to assess its presynaptic inhibitory action.
a. Preparation and Solutions:
-
Follow the slice preparation and solution recipes as described in Protocol 1.
-
Add 1 µM Tetrodotoxin (TTX) to the standard aCSF to block action potentials and isolate miniature synaptic events.
b. Recording Procedure:
-
Follow steps 1-5 from Protocol 1c.
-
In voltage-clamp mode, hold the neuron at -70 mV.
-
Record baseline mEPSCs for at least 5-10 minutes.
-
Bath-apply R-baclofen at various concentrations.
-
Record mEPSCs in the presence of R-baclofen for 5-10 minutes at each concentration.
-
Wash out the drug and ensure recovery to baseline.
c. Data Analysis:
-
Analyze the frequency and amplitude of mEPSCs before, during, and after R-baclofen application. A change in frequency with no change in amplitude is indicative of a presynaptic mechanism.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the effect.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the electrophysiological assessment of this compound's active metabolite, R-baclofen.
Logical Relationship of R-Baclofen's Effects
The diagram below illustrates the logical relationship between the molecular actions of R-baclofen and its overall effect on neuronal excitability.
References
- 1. Presynaptic inhibition by baclofen of miniature EPSCs and IPSCs in substantia gelatinosa neurons of the adult rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Methods for Detecting Arbaclofen Placarbil Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbaclofen Placarbil is a prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen.[1][2][3][4] As a prodrug, this compound is designed for improved pharmacokinetic properties, offering sustained release and enhanced absorption.[1] Upon administration, it undergoes enzymatic conversion to its active metabolite, R-baclofen, which exerts its therapeutic effects as a selective agonist for the gamma-aminobutyric acid (GABA) type B receptor. This document provides detailed analytical methods and protocols for the quantitative analysis of this compound's primary active metabolite, R-baclofen, in biological matrices. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for baclofen.
Metabolic Pathway of this compound
This compound is rapidly hydrolyzed in the body to form the active drug, R-baclofen, and isobutyric acid. This conversion is primarily catalyzed by the enzyme carboxylesterase-2, which is abundant in the intestines and liver. R-baclofen itself is largely excreted unchanged, with a smaller fraction being metabolized through deamination to β-(p-chlorophenyl)-γ-hydroxybutyric acid.
Metabolic pathway of this compound.
Analytical Method: Quantification of R-Baclofen in Human Plasma by LC-MS/MS
This section details a robust and sensitive method for the quantification of R-baclofen (as a surrogate for baclofen analysis) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method involves the isolation of the analyte from plasma using solid-phase extraction (SPE), followed by chromatographic separation on a C8 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) with a deuterated internal standard (IS), such as baclofen-d4.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of baclofen in human plasma.
| Parameter | Typical Value | Reference |
| Linearity Range | 25 - 1000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5.023 ng/mL - 25 ng/mL | |
| Limit of Detection (LOD) | 5 ng/mL | |
| Accuracy (% Recovery) | 30% - >98.9% | |
| Precision (%RSD) | <5% |
Experimental Protocol
1. Materials and Reagents
-
Baclofen reference standard
-
Baclofen-d4 internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode C8/cation exchange)
2. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of deionized water.
-
To 200 µL of plasma sample, add the internal standard (baclofen-d4).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 0.5 mL of 0.25% hydrochloric acid followed by 1.0 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 55-60°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: Kromasil 100-5C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 3.2 minutes
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Baclofen: m/z 214.1 → 150.9 (Quantifier), m/z 214.1 → 115.0 (Qualifier)
-
Baclofen-d4 (IS): m/z 218.0 → 120.1 (Quantifier), m/z 218.0 → 119.0 (Qualifier)
-
-
4. Data Analysis
-
Peak areas of the analyte and internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve using linear regression.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of R-baclofen in biological samples.
Analytical workflow for R-baclofen quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of R-baclofen, the active metabolite of this compound, in human plasma. The detailed protocol and performance characteristics offer a solid foundation for researchers and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound. Adherence to good laboratory practices and method validation are essential for ensuring the accuracy and reliability of the results.
References
- 1. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [PDF] this compound, a Novel R-Baclofen Prodrug: Improved Absorption, Distribution, Metabolism, and Elimination Properties Compared with R-Baclofen | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Overcoming poor oral bioavailability of Arbaclofen Placarbil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Arbaclofen Placarbil. Our aim is to help you overcome challenges related to its oral bioavailability and ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vitro and in vivo experiments with this compound.
Issue 1: Lower than expected plasma concentrations of R-baclofen in animal studies.
-
Question: We conducted an oral bioavailability study of an this compound formulation in rats and observed significantly lower plasma concentrations of R-baclofen than anticipated. What are the potential causes and how can we troubleshoot this?
-
Answer: Low plasma concentrations of the active drug, R-baclofen, following oral administration of the prodrug this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Initial Checks:
-
Formulation Integrity: Was the formulation prepared correctly and administered accurately? Verify the concentration and stability of this compound in the dosing vehicle.
-
Animal Model: Are there any known issues with the specific strain of animal used that might affect drug absorption or metabolism?
-
-
Investigative Steps:
-
Evaluate In Vitro Conversion: The conversion of this compound to R-baclofen is primarily mediated by carboxylesterase-2 (CES2) in the intestine and liver.[1][2] Species differences in CES2 activity can significantly impact the rate of conversion.
-
Recommendation: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions from the animal species used in your in vivo study. Compare the conversion rate to that observed with human-derived enzymes.
-
-
Assess Intestinal Permeability: this compound is designed to be a substrate for the monocarboxylate transporter 1 (MCT-1) to enhance its absorption.[1][2]
-
Recommendation: Perform an in vitro permeability assay using a cell line that expresses the relevant transporters, such as Caco-2 cells or LLC-PK1 cells transfected with MCT-1. This will help determine if poor membrane transport is a contributing factor.
-
-
Analyze for Intact Prodrug: Measure the plasma concentration of intact this compound in your in vivo study samples.
-
High Intact Prodrug Levels: This would suggest that the issue lies with inefficient enzymatic conversion to R-baclofen.
-
Low Intact Prodrug and Low R-baclofen Levels: This points towards a problem with absorption (poor permeability or formulation issues leading to poor dissolution).
-
-
-
Troubleshooting Workflow:
Troubleshooting workflow for low R-baclofen plasma levels.
-
Issue 2: Inconsistent results in Caco-2 permeability assays.
-
Question: We are observing high variability in the apparent permeability (Papp) values for this compound in our Caco-2 assays. What could be causing this and how can we improve consistency?
-
Answer: Variability in Caco-2 permeability assays is a common issue. Here are some key factors to consider for improving the consistency of your results:
-
Cell Monolayer Integrity: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data.
-
Recommendation: Always measure the transepithelial electrical resistance (TEER) of your cell monolayers before and after the experiment. Only use monolayers with TEER values within your established acceptable range. Additionally, assess the permeability of a low-permeability marker, such as Lucifer yellow, to confirm monolayer tightness.
-
-
Transporter Expression: The expression of transporters like MCT-1 can vary between Caco-2 cell passages.
-
Recommendation: Use a consistent cell passage number for all your experiments. Periodically verify the expression of key transporters using qPCR or Western blotting.
-
-
Experimental Conditions: Minor variations in experimental conditions can lead to significant differences in results.
-
Recommendation: Strictly control factors such as pH of the transport buffer, incubation time, and temperature. Ensure that the concentration of this compound used is well below its solubility limit in the assay buffer to avoid precipitation.
-
-
Analytical Method: Inaccurate quantification of this compound and R-baclofen can introduce variability.
-
Recommendation: Ensure your LC-MS/MS method is fully validated for accuracy, precision, and linearity. Include quality control samples at multiple concentration levels in each analytical run.
-
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which this compound achieves improved oral bioavailability compared to R-baclofen?
This compound is a prodrug of R-baclofen designed to overcome the latter's pharmacokinetic limitations, such as a narrow absorption window in the upper small intestine.[1] The improved bioavailability is achieved through two key mechanisms:
-
Enhanced Absorption: this compound is absorbed throughout the intestine via both passive diffusion and active transport by the monocarboxylate transporter 1 (MCT-1). This allows for absorption along a larger portion of the gastrointestinal tract.
-
Rapid Conversion: Following absorption, this compound is rapidly and efficiently converted to the active drug, R-baclofen, by the enzyme human carboxylesterase-2 (CES2), which is highly expressed in the intestine and liver.
2. What are the key differences in the oral bioavailability of R-baclofen when administered as this compound versus R-baclofen itself in different species?
The oral bioavailability of R-baclofen is significantly enhanced when administered as the prodrug this compound. The table below summarizes the comparative bioavailability data in various preclinical species.
| Species | R-baclofen from this compound (%) | R-baclofen from R-baclofen (%) | Reference(s) |
| Rat | 44 ± 12 (at 10 mg/kg) 68 ± 6 (at 1 mg/kg) | Not Reported | |
| Dog | 92 ± 7 | 49 ± 20 | |
| Monkey | 94 ± 16 | 39 ± 21 |
3. What are the recommended starting points for developing a suitable oral formulation for this compound in preclinical studies?
For early preclinical studies, a simple formulation is often sufficient. However, if you encounter issues with solubility or stability, a more advanced formulation may be necessary.
| Formulation Type | Composition | When to Use |
| Aqueous Suspension | This compound in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose in water. | Initial in vivo screening studies. |
| Solution | If solubility permits, a solution in a suitable vehicle (e.g., water, buffer, or a co-solvent system) can provide more consistent absorption. | When consistent dosing and rapid absorption are desired. |
| Lipid-Based Formulation | For example, a self-emulsifying drug delivery system (SEDDS). | If this compound exhibits poor aqueous solubility and dissolution rate-limited absorption. |
Experimental Protocols
1. Caco-2 Permeability Assay for this compound
This protocol provides a general framework for assessing the intestinal permeability of this compound.
-
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer and to assess its potential for active transport.
-
Materials:
-
Caco-2 cells (passage number 20-40)
-
Transwell® inserts (e.g., 12-well, 1.12 cm² surface area, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the TEER of the cell monolayers. Values should be >200 Ω·cm².
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add this compound (final concentration, e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add this compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Analyze the concentration of this compound and R-baclofen using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.
-
2. In Vivo Oral Bioavailability Study of this compound in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of this compound.
-
Objective: To determine the pharmacokinetic parameters and oral bioavailability of R-baclofen following oral administration of this compound to rats.
-
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300 g)
-
This compound formulation
-
Dosing gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Animal Acclimation and Fasting: Acclimate the rats for at least 3 days before the study. Fast the animals overnight (with free access to water) prior to dosing.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally by gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solution of R-baclofen intravenously (via tail vein) at a lower dose (e.g., 2 mg/kg) to a separate group of rats to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of both this compound and R-baclofen in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, and t1/2 for R-baclofen.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) of R-baclofen from the this compound formulation using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
References
- 1. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a Novel R-Baclofen Prodrug: Improved Absorption, Distribution, Metabolism, and Elimination Properties Compared with R-Baclofen | Semantic Scholar [semanticscholar.org]
Arbaclofen Placarbil Animal Studies: Technical Support for Managing CNS Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the central nervous system (CNS) side effects of Arbaclofen Placarbil in animal studies. This compound, a prodrug of R-baclofen, is a selective agonist for the GABA-B receptor and is under investigation for various neurological conditions.[1] Its mechanism of action, however, can lead to CNS-related adverse effects, primarily sedation and ataxia. This guide offers practical, evidence-based strategies to anticipate, identify, and manage these effects to ensure the integrity and success of your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug of the pharmacologically active R-enantiomer of baclofen. As a prodrug, it is designed for improved absorption throughout the intestine. After oral administration, it is rapidly converted into R-baclofen. R-baclofen acts as a selective agonist at GABA-B receptors, which are G-protein coupled receptors found throughout the central nervous system.[1] Activation of GABA-B receptors leads to inhibitory effects on neuronal activity, which is the basis for its therapeutic potential in conditions like spasticity.[2]
Q2: What are the most common CNS side effects of this compound observed in animal studies?
A2: The most frequently reported CNS side effects associated with this compound and its active form, R-baclofen, in animal studies are sedation (or somnolence) and ataxia (impaired motor coordination).[3][4] These effects are dose-dependent and are a direct consequence of the agonistic activity at GABA-B receptors, which leads to generalized CNS depression.
Q3: At what doses are CNS side effects typically observed?
A3: The dose at which CNS side effects are observed can vary depending on the animal species, strain, and the specific experimental conditions. However, studies with the active metabolite, R-baclofen, provide some guidance. For instance, in mice, sedative effects, as indicated by reduced locomotor activity, have been noted at doses of 3-5 mg/kg. Another study in rats demonstrated a dose-dependent reduction in locomotion at doses of 1, 3, and 6 mg/kg of baclofen. Researchers should perform dose-ranging studies in their specific animal models to determine the therapeutic window and the onset of CNS side effects.
Q4: How can I differentiate between sedation and ataxia in my animal model?
A4: Sedation is characterized by a general decrease in alertness and locomotor activity. Ataxia, on the other hand, is a more specific deficit in motor coordination and balance. Standardized behavioral tests are crucial for differentiating and quantifying these effects. The Open Field Test is commonly used to assess locomotor activity and can indicate sedation, while the Rotarod Test is the gold standard for evaluating motor coordination and balance, providing a direct measure of ataxia.
Troubleshooting Guide
Issue 1: Animals appear sedated after this compound administration.
Symptoms:
-
Reduced spontaneous movement in the home cage.
-
Decreased exploration and total distance traveled in the Open Field Test.
-
Increased periods of immobility.
-
Lethargy or a delayed response to stimuli.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | - Review the literature for effective and tolerated dose ranges of this compound or R-baclofen in your specific animal model. - Conduct a dose-response study to identify the minimal effective dose with the least sedative effect. - Consider a dose titration schedule, gradually increasing the dose over several days to allow for potential adaptation. |
| Rapid absorption and high peak plasma concentration. | - this compound is designed for more sustained release compared to R-baclofen. However, if sedation is still an issue, consider adjusting the dosing regimen. - If using a formulation other than a sustained-release tablet, consider the pharmacokinetic profile and adjust dosing times relative to behavioral testing. |
| Individual animal sensitivity. | - Ensure a sufficient number of animals per group to account for individual variability. - Exclude outliers from the analysis if justified and pre-specified in the study protocol. |
Quantitative Data on Sedation (Illustrative)
The following table is an illustrative example based on descriptive findings in the literature, as specific tabulated data from a single preclinical study on this compound was not publicly available. Researchers should generate their own dose-response data.
| Dose of R-baclofen (mg/kg, i.p.) in Mice | Effect on Locomotor Activity (Open Field Test) | Reference |
| 1.0 | No significant effect on locomotor activity in control mice. | |
| 3.0 | Reported to have sedative effects in some mouse models. | |
| 5.0 | Significant decrease in total distance traveled and horizontal activity. | |
| 10.0 | Significant reduction in locomotor activity. |
Issue 2: Animals exhibit signs of ataxia after this compound administration.
Symptoms:
-
Wobbly or unsteady gait.
-
Difficulty maintaining balance on narrow surfaces.
-
Reduced performance on the Rotarod test (shorter latency to fall).
-
Splayed hind limbs when walking.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose-dependent effect on motor coordination. | - Similar to sedation, perform a dose-response study to find a dose that separates the desired therapeutic effect from significant motor impairment. - Use the Rotarod test to quantify the ataxic effects at different doses and time points post-administration. |
| Timing of behavioral testing. | - Characterize the time course of ataxia in relation to the peak plasma concentration of R-baclofen. - Adjust the timing of your primary behavioral experiments to avoid the window of maximal motor impairment. |
| Task difficulty in behavioral assays. | - For motor-dependent tasks, ensure that the observed deficits are not a secondary consequence of ataxia. - If possible, use tasks that are less reliant on fine motor control or include control experiments to assess the impact of ataxia on the primary outcome. |
Quantitative Data on Ataxia (Illustrative)
The following table is an illustrative example based on descriptive findings in the literature, as specific tabulated data from a single preclinical study on this compound was not publicly available. Researchers should generate their own dose-response data.
| Dose of a GABA-A Agonist (mg/kg) in Rats | Effect on Motor Coordination (Rotarod Test) | Reference |
| 1.25 (Zolpidem) | Time-dependent tolerance developed to motor impairment. | |
| 7.9 (Gaboxadol) | Time-dependent tolerance developed to motor impairment. |
Experimental Protocols
Open Field Test for Assessing Sedation/Locomotor Activity
Objective: To quantify spontaneous locomotor activity and exploratory behavior in rodents. A significant decrease in activity can be indicative of sedation.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to automatically record movement.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the mouse or rat in the center of the open field arena.
-
Allow the animal to explore freely for a predetermined period, typically 5 to 30 minutes.
-
The tracking system will record parameters such as total distance traveled, velocity, time spent in different zones (center vs. periphery), and periods of immobility.
-
-
Data Analysis: Compare the total distance traveled and time spent mobile between the this compound-treated group and a vehicle-treated control group. A statistically significant reduction in these parameters in the treated group suggests a sedative effect.
Rotarod Test for Assessing Ataxia/Motor Coordination
Objective: To assess motor coordination, balance, and motor learning in rodents. A decreased ability to remain on the rotating rod is a hallmark of ataxia.
Methodology:
-
Apparatus: A rotating rod, typically with adjustable speed. The apparatus has sensors to automatically record the latency to fall for each animal.
-
Training (optional but recommended): Prior to drug administration, train the animals on the rotarod for one or more days. This establishes a stable baseline performance. A common training protocol involves placing the animals on the rod at a constant low speed for a set duration.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and time point before testing.
-
Place the animal on the rotarod, which is either rotating at a constant speed or accelerating.
-
Record the latency to fall from the rod. A trial is typically terminated if the animal falls off or after a predetermined cut-off time (e.g., 300 seconds).
-
-
Data Analysis: Compare the mean latency to fall between the treated and control groups. A statistically significant decrease in the latency to fall in the this compound group is indicative of ataxia.
Visualizations
Signaling Pathway
Caption: GABA-B receptor signaling pathway activated by R-baclofen.
Experimental Workflow
Caption: Workflow for assessing CNS side effects of this compound.
Logical Relationship
Caption: Relationship between this compound administration and measurable CNS side effects.
References
- 1. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of baclofen on the locomotor activity of control and small-platform-stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Arbaclofen Placarbil Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Arbaclofen Placarbil dosage and the minimization of adverse events during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Incidence of Somnolence and Dizziness Observed in a Dose-Ranging Study.
-
Question: Our initial dose-escalation study is showing a high incidence of somnolence and dizziness, particularly at higher doses. How can we mitigate these adverse events without compromising potential efficacy?
-
Answer:
-
Review Dosing Regimen: this compound is a prodrug of R-baclofen designed for sustained release.[1] Instead of single high doses, consider a twice-daily (BID) dosing regimen with lower individual doses. This can help maintain more stable plasma concentrations and avoid the peaks that may be associated with CNS-related adverse events.[2][3]
-
Implement a Titration Schedule: A gradual dose titration is crucial. Starting with a low dose and slowly escalating allows for adaptation and may reduce the severity of initial adverse events. For instance, in clinical trials for spasticity in multiple sclerosis, doses were titrated up to the target dose over a period of days.
-
Staggered Dosing with Food: Investigate the effect of food on the pharmacokinetics of your specific formulation. Administration with food may alter absorption rates and could potentially blunt peak plasma concentrations, thereby reducing the intensity of side effects.
-
Monitor Plasma Concentrations: If feasible, measure plasma concentrations of R-baclofen to correlate with the observed adverse events. This can help determine if a specific concentration threshold is associated with the onset of somnolence and dizziness.
-
Issue 2: Unexpected Muscle Weakness Affecting Functional Outcomes in Preclinical Models.
-
Question: We are observing significant muscle weakness in our animal models, which is confounding the assessment of spasticity. How can we differentiate between the desired anti-spastic effects and dose-limiting muscle weakness?
-
Answer:
-
Refine Behavioral Assessments: Employ a battery of motor function tests to distinguish between anti-spasticity and generalized muscle weakness. Tests like the rotarod, grip strength, and open field locomotor activity can provide quantitative data on motor coordination, strength, and overall activity levels.
-
Electromyography (EMG): Utilize EMG to objectively measure muscle tone and activity. This can help quantify the reduction in spasticity-related hyperexcitability versus a general suppression of muscle function.
-
Dose-Response Curve for Both Effects: Conduct a detailed dose-response study to establish separate curves for the anti-spastic effect and the induction of muscle weakness. This will help identify a therapeutic window where efficacy is maximized, and adverse effects are minimized.
-
Consider a Different Animal Model: The chosen animal model may be particularly sensitive to the muscle relaxant effects of GABA-B agonists. It may be beneficial to evaluate this compound in a different, validated model of spasticity to see if the observed effects are consistent.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen.[4] After oral administration, it is absorbed and then converted into R-baclofen. R-baclofen is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[5] Activation of GABA-B receptors leads to the inhibition of neuronal activity, which is thought to underlie its therapeutic effects in conditions like spasticity.
Q2: What are the most commonly reported adverse events associated with this compound in clinical trials?
A2: The most common adverse events reported in clinical trials across different indications include urinary tract disorder, muscle weakness, asthenia (weakness or lack of energy), nausea, dizziness, somnolence (drowsiness), vomiting, headache, and gait disturbance. The incidence of some of these adverse events appears to be dose-related.
Q3: Is there a known relationship between the dose of this compound and the incidence of adverse events?
A3: Yes, clinical trial data suggests a dose-dependent increase in the frequency of certain adverse events. For example, in a study on spasticity in multiple sclerosis, the rates of muscular weakness, dizziness, and somnolence were higher in the 80 mg/day group compared to the 40 mg/day group and the placebo group. Similarly, a study in GERD patients also noted a dose-related increase in the most common adverse events.
Q4: How can we accurately assess spasticity in our clinical trial to determine the optimal effective dose?
A4: The Modified Ashworth Scale is a widely used and validated tool for assessing muscle tone and spasticity in clinical trials. It is a 6-point rating scale that measures resistance to passive movement. For detailed methodology, please refer to the Experimental Protocols section below.
Data Presentation
Table 1: Incidence of Common Adverse Events in a Phase 3 Clinical Trial of Arbaclofen ER for Spasticity in Multiple Sclerosis
| Adverse Event | Placebo (n=178) | Arbaclofen ER 40 mg/day (n=179) | Arbaclofen ER 80 mg/day (n=179) |
| Muscular Weakness | 15.2% | 24.0% | 22.3% |
| Dizziness | 11.2% | 15.1% | 20.7% |
| Somnolence | 10.7% | 11.2% | 15.1% |
Table 2: Treatment Discontinuation due to Adverse Events in a Phase 3 Clinical Trial of Arbaclofen ER for Spasticity in Multiple Sclerosis
| Placebo (n=178) | Arbaclofen ER 40 mg/day (n=179) | Arbaclofen ER 80 mg/day (n=179) | |
| Discontinuation Rate | 6.2% | 12.3% | 31.8% |
Experimental Protocols
1. Protocol for Assessment of Spasticity using the Modified Ashworth Scale
-
Objective: To provide a standardized method for assessing muscle tone as a measure of spasticity.
-
Procedure:
-
Patient Positioning: The patient should be positioned in a supine and relaxed state.
-
Joint Movement: The joint to be assessed is moved passively through its full range of motion. For flexor muscles, the joint is moved from a position of maximal flexion to maximal extension in one second. For extensor muscles, the joint is moved from maximal extension to maximal flexion in one second.
-
Scoring: The resistance to passive movement is graded according to the following scale:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion when the affected part(s) is moved in flexion or extension.
-
1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.
-
2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.
-
3: Considerable increase in muscle tone, passive movement difficult.
-
4: Affected part(s) rigid in flexion or extension.
-
-
2. Standard Operating Procedure for Adverse Event (AE) and Serious Adverse Event (SAE) Reporting
-
Objective: To ensure consistent and timely recording, evaluation, and reporting of all adverse events.
-
Procedure:
-
AE Identification: At each study visit, systematically query the subject about any new or worsening symptoms or medical conditions since the last visit.
-
AE Documentation: For each reported AE, record the following in the Case Report Form (CRF):
-
Description of the event
-
Date and time of onset and resolution
-
Severity (e.g., mild, moderate, severe)
-
Investigator's assessment of causality (related, possibly related, not related to study drug)
-
Action taken (e.g., dose reduction, concomitant medication)
-
Outcome (e.g., resolved, ongoing)
-
-
SAE Identification: An AE is classified as an SAE if it results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly.
-
SAE Reporting: All SAEs must be reported to the study sponsor and the Institutional Review Board (IRB) within 24 hours of the investigator becoming aware of the event.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dosage optimization.
References
- 1. Randomised clinical trial: arbaclo ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Randomised clinical trial: this compound in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. uts.edu.au [uts.edu.au]
Arbaclofen Placarbil Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arbaclofen Placarbil.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of this compound.
Sustained-Release Formulation: Dissolution Profile Issues
This compound is often formulated as a sustained-release product to prolong the in vivo exposure to R-baclofen.[1] Achieving the desired dissolution profile is critical for its therapeutic efficacy.
Problem: Inconsistent or failed dissolution results for sustained-release tablets.
Below is a troubleshooting guide for common dissolution testing problems.
| Observed Problem | Potential Cause | Suggested Solution |
| Variable release profiles between batches | Inconsistent raw material properties (e.g., polymer viscosity, particle size of this compound or excipients). | 1. Ensure consistent sourcing and perform thorough characterization of incoming raw materials. 2. For hydrophilic matrix tablets, verify the viscosity grade of polymers like HPMC. |
| Dose dumping (rapid initial release) | Inadequate formation of the gel layer in hydrophilic matrix tablets or compromised coating integrity in coated systems. | 1. Optimize the concentration and viscosity grade of the release-controlling polymer (e.g., HPMC). 2. Evaluate the impact of manufacturing processes (e.g., compaction force) on tablet porosity and matrix integrity. 3. For coated formulations, inspect for cracks or imperfections in the coating. |
| Slower than expected release | "Over-formulation" with release-controlling polymers or changes in the microenvironment pH affecting drug solubility. | 1. Reduce the concentration of the rate-controlling polymer. 2. Incorporate a soluble filler to create channels for drug diffusion. 3. Consider the use of pH-modifying excipients within the matrix to enhance the solubility of this compound if it is pH-sensitive. |
| Incomplete dissolution | Poor wettability of the formulation or drug-excipient interactions. | 1. Incorporate a surfactant into the dissolution medium or the formulation. 2. Conduct excipient compatibility studies to rule out interactions that may reduce solubility. |
This protocol is a general guideline and should be optimized for your specific formulation.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Sampling Times: 1, 2, 4, 8, 12, and 24 hours.
-
Analysis: Withdraw samples at each time point, filter, and analyze for this compound and/or R-baclofen content using a validated HPLC or LC-MS/MS method.
References
Strategies to improve the therapeutic index of Arbaclofen Placarbil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of Arbaclofen Placarbil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as XP19986) is an investigational prodrug of R-baclofen.[1] As a prodrug, it is designed to be absorbed more efficiently throughout the gastrointestinal tract and is then rapidly converted into its active form, R-baclofen.[1][2][3] R-baclofen is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor, which is the primary inhibitory neurotransmitter system in the central nervous system.[1] By activating GABA-B receptors, R-baclofen reduces neuronal excitability and muscle tone.
Q2: What was the rationale for developing this compound as a prodrug of R-baclofen?
A2: Racemic baclofen has several pharmacokinetic limitations, including a narrow absorption window in the upper small intestine and rapid clearance from the blood, which necessitates frequent dosing. This compound was designed to overcome these limitations by utilizing active transport mechanisms for absorption, leading to more sustained and less variable plasma concentrations of R-baclofen. This improved pharmacokinetic profile was intended to enhance efficacy and reduce side effects compared to immediate-release baclofen formulations.
Q3: What are the known side effects of this compound observed in clinical trials?
A3: The most commonly reported adverse events in clinical trials of this compound include somnolence, dizziness, and nausea. These side effects are generally dose-dependent.
Q4: Why did some clinical trials for this compound not meet their primary endpoints?
A4: While showing promise in some studies, this compound did not meet its primary endpoints in pivotal Phase 3 trials for spasticity in multiple sclerosis and as an adjunctive therapy for gastroesophageal reflux disease (GERD). In the case of GERD, while the primary endpoint was not met, post-hoc analyses suggested potential efficacy in patients with more severe symptoms. For multiple sclerosis, the reasons for failure to demonstrate statistically significant improvement over placebo were not explicitly detailed in the initial announcements. Development for these indications was subsequently discontinued.
Troubleshooting Guides
Issue 1: High inter-individual variability in pharmacokinetic profiles during preclinical studies.
-
Possible Cause: Differences in the expression or activity of enzymes responsible for converting this compound to R-baclofen. Human carboxylesterase-2 is a key enzyme in this conversion.
-
Troubleshooting Strategy:
-
Enzyme Expression Analysis: If using different cell lines or animal strains, perform western blotting or qPCR to assess the expression levels of relevant carboxylesterases in the liver and intestine.
-
In Vitro Metabolism Studies: Conduct in vitro metabolism assays using liver and intestinal microsomes from your animal model to determine the rate of conversion of this compound to R-baclofen. This can help identify if there are significant metabolic differences.
-
Standardize Experimental Conditions: Ensure strict standardization of factors that can influence drug metabolism, such as diet, age, and health status of the animals.
-
Issue 2: Lack of dose-dependent efficacy in animal models of spasticity.
-
Possible Cause 1: Saturation of absorption transporters. this compound utilizes active transport mechanisms for absorption. At higher doses, these transporters may become saturated, leading to a non-linear pharmacokinetic profile.
-
Troubleshooting Strategy: Perform a dose-escalation pharmacokinetic study to determine if the exposure to R-baclofen is proportional to the administered dose of this compound. If saturation is observed, consider smaller, more frequent doses or a different formulation.
-
-
Possible Cause 2: Ceiling effect of GABA-B receptor agonism. The therapeutic effect may plateau at higher receptor occupancy levels.
-
Troubleshooting Strategy: Conduct a receptor occupancy study to correlate the dose of this compound with the percentage of GABA-B receptors bound by R-baclofen in the target brain regions. This can help determine if the lack of increased efficacy is due to reaching a maximal pharmacological effect.
-
Issue 3: Significant sedative effects in animal models at therapeutically effective doses.
-
Possible Cause: Off-target effects or excessive GABA-B receptor activation in brain regions responsible for arousal and wakefulness.
-
Troubleshooting Strategies:
-
Combination Therapy: Explore co-administration of this compound with a non-sedating compound that may have synergistic effects on spasticity through a different mechanism. This could potentially allow for a lower, non-sedating dose of this compound to be used.
-
Formulation Modification: Investigate novel formulations that provide a more controlled and sustained release of R-baclofen, potentially minimizing peak plasma concentrations that are more likely to cause sedation.
-
Positive Allosteric Modulators (PAMs): Consider investigating the combination of a low dose of this compound with a GABA-B receptor positive allosteric modulator. PAMs can enhance the effect of the agonist at its receptor, potentially allowing for a therapeutic effect with a lower, better-tolerated dose of the agonist.
-
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of R-baclofen following Oral Administration of this compound
| Species | Dose of this compound | Oral Bioavailability of R-baclofen (%) | Tmax of R-baclofen (h) |
| Rat | 1 mg/kg | 68 ± 6 | Not Reported |
| Rat | 10 mg/kg | 44 ± 12 | Not Reported |
| Dog | Not Specified | up to 68% (sustained release) | Not Reported |
| Monkey | Not Specified | 12-fold higher R-baclofen exposure compared to intracolonic R-baclofen | Not Reported |
Data compiled from publicly available preclinical studies.
Experimental Protocols
1. Protocol for Radioligand Binding Assay for GABA-B Receptor
-
Objective: To determine the affinity of a test compound for the GABA-B receptor.
-
Materials:
-
Rat brain membranes (prepared from whole brain or specific regions like the cortex or cerebellum)
-
Radioligand: [3H]CGP54626 (a high-affinity GABA-B antagonist)
-
Binding buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4
-
Wash buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound
-
96-well plates
-
Filter mats (e.g., GF/C filters presoaked in 0.3% PEI)
-
Scintillation fluid and counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 100 µL:
-
GABA-B receptor membrane preparation
-
[3H]CGP54626 at a final concentration of 4 nM.
-
For total binding wells: Binding buffer.
-
For non-specific binding wells: 10 mM unlabeled GABA.
-
For competition wells: Varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 1.5 hours.
-
Filtration: Rapidly filter the contents of each well through the filter mat using a vacuum manifold. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
2. Protocol for Assessment of Spasticity using the Modified Ashworth Scale (MAS) in a Clinical Setting
-
Objective: To clinically assess muscle tone and spasticity.
-
Procedure:
-
Patient Position: The patient should be in a supine position and instructed to relax.
-
Movement: The clinician moves the limb through its full range of motion in one second (counting "one thousand and one").
-
Scoring: Muscle tone is graded on a 6-point scale:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.
-
1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the range of motion.
-
2: More marked increase in muscle tone through most of the range of motion, but affected part(s) easily moved.
-
3: Considerable increase in muscle tone, passive movement difficult.
-
4: Affected part(s) rigid in flexion or extension.
-
-
-
Considerations: This is a subjective scale, and inter-rater reliability can be a concern. Standardized training for assessors is crucial for clinical trials.
3. Protocol for Quantification of this compound and R-baclofen in Plasma using LC-MS/MS
-
Objective: To determine the concentration of this compound and its active metabolite, R-baclofen, in plasma samples.
-
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated baclofen)
-
Phosphate buffer (pH 4)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode C8/cation exchange)
-
Methanol, acetonitrile, and other LC-MS grade solvents
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
-
Procedure:
-
Sample Preparation:
-
Adjust the pH of the plasma samples to 4 with phosphate buffer.
-
Add the internal standard.
-
Load the samples onto the pre-conditioned SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol-ammonia).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C8 or C18 column for chromatographic separation.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound, R-baclofen, and the internal standard.
-
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
Caption: GABA-B Receptor Signaling Pathway.
Caption: Drug Development Workflow for this compound.
Caption: Troubleshooting Logic for In Vivo Experiments.
References
Technical Support Center: Tachyphylaxis with Chronic Arbaclofen Placarbil Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with chronic administration of Arbaclofen Placarbil.
Disclaimer: this compound is a prodrug of R-baclofen.[1] Currently, specific research on tachyphylaxis following chronic this compound administration is limited. The following information is largely extrapolated from studies on its active metabolite, baclofen, a well-known GABA B receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound administration?
A1: Tachyphylaxis refers to a rapid decrease in the response to a drug following its repeated administration. In the context of chronic this compound use, this would manifest as a diminished therapeutic effect over time, requiring dose escalation to achieve the initial response. This phenomenon is a form of drug tolerance.
Q2: What is the proposed mechanism of action of this compound?
A2: this compound is a prodrug that is converted to R-baclofen in the body.[1] R-baclofen is a selective agonist for the gamma-aminobutyric acid type B (GABA B) receptor, a G-protein coupled receptor (GPCR).[2] Activation of GABA B receptors leads to inhibitory effects on neuronal excitability, primarily through the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3]
Q3: What are the potential molecular mechanisms underlying tachyphylaxis to chronic this compound (R-baclofen) administration?
A3: Based on studies with baclofen, several mechanisms are proposed to contribute to tachyphylaxis:
-
Receptor Downregulation: Prolonged exposure to the agonist can lead to a decrease in the total number of GABA B receptors on the cell surface.[3]
-
Receptor Desensitization: This involves the uncoupling of the GABA B receptor from its intracellular G-protein signaling machinery, rendering the receptor less responsive to the agonist even if it is still present on the cell surface. This can be mediated by G-protein coupled receptor kinases (GRKs) and subsequent arrestin binding.
-
Alterations in Downstream Signaling: Changes in the expression or function of downstream effector molecules, such as ion channels or adenylyl cyclase, can also contribute to a reduced cellular response.
Q4: Have any studies quantified the extent of GABA B receptor downregulation with chronic agonist administration?
A4: Yes, studies using baclofen have demonstrated significant receptor downregulation. For instance, one study in rats showed that continuous intrathecal infusion of baclofen led to a significant decrease in GABA B receptor binding density in the substantia gelatinosa of the spinal cord.
Troubleshooting Guides
Problem 1: Diminished behavioral or physiological response to this compound in an animal model over time.
| Possible Cause | Troubleshooting Steps |
| Development of Tachyphylaxis | 1. Confirm Dose and Administration Route: Ensure consistent and accurate dosing. |
| 2. Pharmacokinetic Analysis: Measure plasma concentrations of R-baclofen to rule out issues with drug absorption or metabolism. | |
| 3. Functional Assays: Perform ex vivo or in vitro functional assays (e.g., electrophysiology on tissue slices) to directly assess GABA B receptor function. | |
| 4. Receptor Binding Assays: Quantify GABA B receptor density in relevant brain or spinal cord regions using autoradiography or membrane binding assays. | |
| Experimental Variability | 1. Control for Environmental Factors: Ensure consistent housing, handling, and testing conditions. |
| 2. Increase Sample Size: A larger cohort of animals may be needed to overcome individual variations in response. |
Problem 2: Inconsistent results in in-vitro assays assessing GABA B receptor desensitization.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | 1. Cell Line and Passage Number: Use a consistent cell line and passage number, as receptor expression can vary. |
| 2. Serum and Media Components: Variations in serum or media can affect receptor expression and signaling. Use a consistent and defined medium. | |
| Agonist Application | 1. Concentration and Duration: Precisely control the concentration and duration of R-baclofen application to induce desensitization. |
| 2. Washout Procedure: Ensure a thorough washout of the agonist before assessing receptor function to avoid residual activation. | |
| Assay Sensitivity | 1. Choice of Assay: Consider using multiple assays to measure different aspects of receptor function (e.g., GTPγS binding, cAMP measurement, ion channel activity). |
| 2. Positive and Negative Controls: Include appropriate controls to validate the assay's performance. |
Quantitative Data
The following tables summarize quantitative data from studies on chronic baclofen administration, which may serve as a reference for expected changes when investigating this compound.
Table 1: GABA B Receptor Downregulation Following Chronic Intrathecal Baclofen Infusion in Rats
| Duration of Infusion | Change in GABA B Receptor Binding Density (Substantia Gelatinosa) |
| 1 Day | No significant change |
| 3 Days | ↓ 26% |
| 7 Days | ↓ 34% |
Data adapted from a study by Ordia et al. (2012). Note: The original study reported binding densities; percentages are calculated for illustrative purposes.
Table 2: Effect of Chronic Baclofen Administration on GABA B -Stimulated GTPγS Binding in Rat Brain Regions
| Brain Region | Percent Decrease in GTPγS Binding vs. Control |
| Prefrontal Cortex | ~25% |
| Septum | ~30% |
| Amygdala | ~20% |
| Parabrachial Nucleus | ~35% |
Data adapted from a study by Jacobson et al. (2016).
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis in an In Vivo Rodent Model
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Administer this compound (or its active metabolite R-baclofen) chronically via osmotic mini-pumps for a sustained and controlled delivery. A typical duration for inducing tachyphylaxis is 7-14 days.
-
Dose-Response Assessment: Conduct behavioral assessments (e.g., locomotor activity, thermal nociception) at baseline and at regular intervals throughout the chronic administration period to establish a dose-response curve and monitor for a rightward shift, indicative of tolerance.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain and spinal cord tissue for further analysis.
-
Ex Vivo Analysis:
-
Quantitative Autoradiography: Use a radiolabeled GABA B receptor antagonist (e.g., [³H]CGP54626) to quantify receptor density in specific brain and spinal cord regions.
-
GTPγS Binding Assay: Measure the ability of R-baclofen to stimulate the binding of [³⁵S]GTPγS to G-proteins in membrane preparations from relevant tissues. A decrease in stimulation indicates receptor desensitization.
-
Protocol 2: Assessment of GABA B Receptor Desensitization in a Cell Culture Model
-
Cell Line: Use a cell line endogenously expressing GABA B receptors (e.g., primary cortical neurons) or a heterologous expression system (e.g., HEK293 cells transfected with GABA B1 and GABA B2 subunits).
-
Chronic Agonist Treatment: Incubate the cells with a specific concentration of R-baclofen for a defined period (e.g., 24-48 hours) to induce desensitization.
-
Washout: Thoroughly wash the cells with agonist-free medium to remove all traces of R-baclofen.
-
Functional Assay:
-
cAMP Assay: Pre-treat the cells with forskolin to stimulate adenylyl cyclase. Acutely stimulate the cells with varying concentrations of R-baclofen and measure the inhibition of cAMP production. A rightward shift in the dose-response curve and a decrease in the maximal inhibition in the chronically treated cells indicate desensitization.
-
Electrophysiology (Patch-Clamp): Record R-baclofen-induced GIRK currents. A reduction in the current amplitude in response to a saturating concentration of R-baclofen in chronically treated cells is indicative of desensitization.
-
Visualizations
Caption: GABAB Receptor Signaling Pathway.
Caption: Experimental Workflow for Tachyphylaxis.
Caption: GABAB Receptor Desensitization.
References
- 1. Chronic baclofen desensitizes GABAB-mediated G-protein activation and stimulates phosphorylation of kinases in mesocorticolimbic rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrathecal baclofen down-regulates GABAB receptors in the rat substantia gelatinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Arbaclofen Placarbil in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arbaclofen Placarbil in solution. The information is designed to help anticipate and resolve common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen, a gamma-aminobutyric acid type B (GABA-B) receptor agonist.[1][2] As a prodrug, it is designed to have improved pharmacokinetic properties compared to R-baclofen itself.[3] However, the chemical structure of this compound, which includes an acyloxyalkyl carbamate moiety, makes it susceptible to hydrolysis in aqueous solutions. This degradation can be influenced by factors such as pH, temperature, and the presence of enzymes or certain excipients, potentially impacting the accuracy and reproducibility of experimental results.
Q2: What are the primary degradation products of this compound in solution?
A2: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This process cleaves the prodrug to yield the active drug, R-baclofen , and the following byproducts: isobutyraldehyde , and carbon dioxide . In biological systems, this conversion is efficiently catalyzed by enzymes, particularly human carboxylesterase-2.[3]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is reported to be chemically stable at physiological pH (around 7.4). However, like many ester-containing compounds, its stability is pH-dependent. Generally, acyloxyalkyl carbamate prodrugs are more stable in acidic conditions and their rate of hydrolysis increases in neutral to alkaline solutions. For instance, some monosubstituted carbamate esters have been found to be highly unstable at pH 7.4, with hydrolysis half-lives of only a few minutes. Therefore, for in vitro experiments, it is crucial to use buffered solutions and to be aware of the potential for pH-dependent degradation.
Q4: Can I expect degradation of this compound in my experiment?
A4: The likelihood of degradation depends on your specific experimental conditions. If your solution is aqueous and not pH-controlled, or if it will be stored for an extended period, degradation is possible. The presence of biological matrices containing esterases will significantly accelerate hydrolysis. It is always recommended to prepare solutions fresh and to analyze for the presence of R-baclofen to assess the extent of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis due to improper pH | Verify the pH of your solution. The stability of this compound is pH-dependent. | Prepare solutions in a buffer system appropriate for your experiment, ideally at a slightly acidic pH if the experimental design allows. For long-term storage, consider preparing stock solutions in an anhydrous organic solvent and diluting into aqueous buffer immediately before use. |
| Enzymatic degradation | If using biological matrices (e.g., plasma, tissue homogenates), be aware of the presence of esterases that can rapidly hydrolyze this compound. | For in vitro studies where the prodrug form is required, consider using esterase inhibitors (consult relevant literature for appropriate inhibitors for your system) or purified enzyme systems. |
| Elevated temperature | Storage at room temperature or higher for extended periods can accelerate hydrolysis. | Store stock solutions and working solutions at recommended temperatures (typically 2-8°C or frozen at -20°C or -80°C for longer-term storage). Minimize the time solutions are kept at room temperature. |
| Incompatible excipients | Certain excipients can catalyze hydrolysis. | Review the composition of your formulation. If it contains nucleophilic excipients, consider reformulating with non-reactive alternatives. (See Excipient Compatibility Guide below). |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound | The primary degradation product is R-baclofen. Other byproducts may also be present. | Confirm the identity of the unexpected peak by comparing its retention time with an R-baclofen standard. Use a stability-indicating analytical method capable of resolving this compound from its potential degradants. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of carbamate compounds. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible. |
| Oxidative degradation | The presence of oxidizing agents in the solution or exposure to air over time can lead to degradation. | Prepare solutions with degassed solvents. If oxidative degradation is suspected, consider adding a suitable antioxidant to the formulation, ensuring it is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final drug concentration of 100 µg/mL. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final drug concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase to a concentration of 100 µg/mL.
-
Photodegradation: Expose the stock solution (in a transparent container) to UV light (254 nm) and fluorescent light for a specified duration, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general example of an HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compounds of interest. A typical gradient might be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Protocol 3: Excipient Compatibility Study
This protocol helps to assess the compatibility of this compound with common excipients in a solution formulation.
1. Sample Preparation:
-
Prepare binary mixtures of this compound with each excipient in a 1:1 ratio (by weight).
-
Prepare a control sample of this compound alone.
-
For solutions, dissolve the binary mixtures and the control in the intended solvent system.
2. Storage Conditions:
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Store another set of samples under the intended storage conditions (e.g., 2-8°C).
3. Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation, or other physical changes.
-
Assay of this compound: Quantify the amount of remaining this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Monitor the formation of any degradation products.
-
Visualizations
This compound Hydrolysis Pathway
Caption: Hydrolysis of this compound to R-baclofen and byproducts.
Troubleshooting Workflow for this compound Instability
References
Technical Support Center: Off-Target Effects of Arbaclofen Placarbil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Arbaclofen Placarbil in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen.[1][2] It is designed for a more controlled and sustained delivery of R-baclofen.[1] The primary mechanism of action of R-baclofen is as a selective agonist for the Gamma-Aminobutyric Acid type B (GABA-B) receptor.[3][4] Activation of GABA-B receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, ultimately resulting in a decrease in neuronal excitability.
Q2: Are there known off-target effects of this compound or R-baclofen?
A2: Publicly available scientific literature does not contain extensive, specific data on the off-target molecular interactions of this compound or its active form, R-baclofen. One preclinical study in a mouse model of 16p11.2 deletion syndrome noted that arbaclofen had "modest off-target behavioral effects" at the doses tested, though the specific molecular targets responsible for these effects were not detailed. While comprehensive off-target screening is a standard part of drug development, the results for this compound are not widely published. DrugBank has indicated the addition of a large number of off-target drug interactions to its database, which may include information on Arbaclofen, but this is not detailed in publicly accessible versions.
Q3: How can I experimentally investigate the potential off-target effects of this compound in my cellular model?
A3: A multi-tiered approach is recommended to identify potential off-target effects. This typically involves initial broad screening followed by more focused validation assays.
-
Broad Screening Panels: Utilize commercially available screening services like the Eurofins SafetyScreen panels. These panels perform radioligand binding or functional assays against a wide array of common off-target candidates, including GPCRs, ion channels, kinases, and transporters.
-
Proteome-wide Approaches: Techniques like the Cellular Thermal Shift Assay (CETSA) can identify direct protein targets of a compound in an unbiased manner within intact cells.
-
Kinome Scanning: If off-target effects on signaling pathways are suspected, a kinome scan can assess the activity of a large number of protein kinases in the presence of the compound.
-
Phenotypic Screening: High-content imaging and analysis can reveal unexpected cellular phenotypes that may be indicative of off-target activity.
Q4: What should I do if I observe a phenotype in my cellular model that is inconsistent with GABA-B receptor activation?
A4: If you observe an unexpected phenotype, it is crucial to systematically troubleshoot to determine if it is an off-target effect.
-
Confirm On-Target Engagement: First, verify that this compound is being effectively converted to R-baclofen and that it is engaging the GABA-B receptor in your model system.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype and compare it to the dose-response for a known on-target effect (e.g., inhibition of cAMP accumulation). A significant difference in potency could suggest an off-target mechanism.
-
Use a Structurally Unrelated GABA-B Agonist: Treat your cells with a different, structurally distinct GABA-B agonist. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of R-baclofen.
-
Target Knockdown/Knockout: If a specific off-target is suspected, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression. The disappearance of the phenotype in the absence of the suspected off-target would provide strong evidence for the interaction.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cellular assays.
-
Possible Cause 1: Prodrug Conversion Variability.
-
Troubleshooting Step: this compound requires enzymatic conversion to R-baclofen to be active. The expression and activity of the converting enzymes (e.g., carboxylesterases) can vary between cell lines. Confirm the conversion of the prodrug to the active form in your specific cellular model using LC-MS/MS.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: If prodrug conversion is confirmed, the unexpected results may be due to off-target interactions. Refer to the experimental workflow for identifying off-target effects outlined below. Consider performing a broad off-target screening panel.
-
Issue 2: Observed cellular toxicity at therapeutic concentrations.
-
Possible Cause 1: On-Target Mediated Toxicity.
-
Troubleshooting Step: Excessive activation of GABA-B receptors could potentially lead to cellular stress or apoptosis in certain contexts. Try to rescue the toxic phenotype by co-treatment with a GABA-B receptor antagonist.
-
-
Possible Cause 2: Off-Target Mediated Toxicity.
-
Troubleshooting Step: If the toxicity is not rescued by a GABA-B antagonist, it is likely due to an off-target effect. A common first step is to test for activity against targets known for cellular toxicity, such as the hERG channel or certain caspases, which are often included in safety screening panels.
-
Quantitative Data Summary
As specific quantitative off-target binding data for this compound is not publicly available, the following table is a hypothetical example illustrating how such data would be presented. This data would typically be generated from a broad radioligand binding screen (e.g., Eurofins SafetyScreen).
| Target Class | Specific Target | Assay Type | R-baclofen Ki (µM) | % Inhibition at 10 µM |
| Primary Target | GABA-B Receptor | Radioligand Binding | 0.05 | 98% |
| GPCR | 5-HT2B | Radioligand Binding | > 10 | 15% |
| Ion Channel | hERG | Radioligand Binding | > 10 | 5% |
| Kinase | ROCK1 | Enzymatic Assay | > 10 | 2% |
| Transporter | DAT | Radioligand Binding | > 10 | 8% |
| Enzyme | COX-2 | Enzymatic Assay | > 10 | -3% |
This is illustrative data and does not represent actual experimental results.
Experimental Protocols
Protocol 1: General Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying and validating potential off-target effects of a compound like R-baclofen.
Caption: General experimental workflow for off-target identification and validation.
Protocol 2: Radioligand Binding Assay for a Putative GPCR Off-Target
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of R-baclofen for a suspected G-protein coupled receptor (GPCR) off-target.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably overexpressing the human recombinant GPCR of interest.
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein per well) with a fixed concentration of a high-affinity radioligand for the GPCR (usually at or near its Kd).
-
Add increasing concentrations of R-baclofen (e.g., from 1 nM to 100 µM) or a known reference competitor (for positive control). Include a vehicle control (e.g., DMSO).
-
To determine non-specific binding, add a high concentration of a non-labeled reference competitor to a set of wells.
-
Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the R-baclofen concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of R-baclofen that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Diagrams
On-Target GABA-B Receptor Signaling Pathway
The primary mechanism of action of R-baclofen is the activation of the GABA-B receptor, a G-protein coupled receptor that signals through Gi/o proteins.
References
Validation & Comparative
Arbaclofen Placarbil vs. Racemic Baclofen for Spasticity: A Comparative Guide
An objective analysis of efficacy, pharmacokinetics, and safety for researchers and drug development professionals.
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge. For decades, racemic baclofen has been a cornerstone of spasticity management. However, its pharmacokinetic limitations have spurred the development of new chemical entities, most notably Arbaclofen Placarbil, a prodrug of the pharmacologically active R-enantiomer of baclofen. This guide provides a detailed comparison of this compound and racemic baclofen, focusing on their performance in clinical settings, supported by experimental data and detailed methodologies.
Executive Summary
This compound is designed to overcome the pharmacokinetic shortcomings of racemic baclofen, such as a narrow absorption window and short half-life, which necessitates frequent dosing.[1][2] As a prodrug, this compound is converted to R-baclofen, the active enantiomer, within the body.[3] This allows for sustained-release formulations and potentially more consistent plasma concentrations, which may lead to improved efficacy and tolerability.[1][3] Clinical trials have demonstrated that this compound can effectively reduce spasticity with a favorable safety profile.
Efficacy in Spasticity
Clinical trials have evaluated the efficacy of this compound in treating spasticity, primarily in patients with multiple sclerosis (MS) and spinal cord injury (SCI). The primary measure of efficacy in these studies is often the change in the Modified Ashworth Scale (MAS), a tool used to assess muscle tone.
A Phase 3 clinical trial in patients with MS-related spasticity showed that Arbaclofen extended-release (ER) tablets taken twice daily were efficacious and well-tolerated. The study compared Arbaclofen ER (20 mg twice daily) with baclofen (20 mg four times daily) and placebo. The results indicated that Arbaclofen ER led to a significant reduction in the Total Numeric-transformed Modified Ashworth Scale for the most affected limb (TNmAS-MAL) compared to placebo, with no statistically significant difference observed between Arbaclofen ER and standard baclofen treatment.
Another study in patients with spasticity due to SCI found that this compound (AP) at doses of 20 mg and 30 mg twice daily significantly improved Ashworth scores compared with placebo. The efficacy was maintained throughout the 12-hour dosing interval.
| Efficacy Outcome | This compound | Racemic Baclofen | Placebo | Study Population |
| Change in TNmAS-MAL | Statistically significant reduction vs. placebo | Not statistically different from Arbaclofen ER | - | Multiple Sclerosis |
| LS Mean Reduction in Ashworth Score vs. Placebo (SCI) | 0.60 (20 mg AP, P=0.0059) | - | - | Spinal Cord Injury |
| 0.88 (30 mg AP, P=0.0007) | ||||
| Patient-rated Severity of Spasticity (SCI) | Significant reduction for 20/30 mg combined group (P=0.018) | - | - | Spinal Cord Injury |
Pharmacokinetics
The key difference between this compound and racemic baclofen lies in their pharmacokinetic profiles. Racemic baclofen has a narrow absorption window, primarily in the upper small intestine, and is rapidly cleared from the blood. This compound, a prodrug of R-baclofen, is designed for absorption throughout the intestine via both passive and active transport mechanisms.
This improved absorption allows for the development of sustained-release formulations, leading to more stable plasma concentrations of the active R-baclofen enantiomer and a longer dosing interval (twice daily for this compound ER vs. three to four times daily for immediate-release baclofen). Studies have shown that this compound provides sustained exposure to R-baclofen.
| Pharmacokinetic Parameter | This compound | Racemic Baclofen |
| Absorption | Absorbed throughout the intestine via passive and active transport | Narrow absorption window in the upper small intestine |
| Active Moiety | R-baclofen | R- and S-baclofen (R-enantiomer is more active) |
| Dosing Frequency (for spasticity) | Twice daily (extended-release) | Three to four times daily (immediate-release) |
| Plasma Concentration | More stable and sustained | Fluctuating levels |
Safety and Tolerability
Clinical trials have generally found this compound to be well-tolerated. In a Phase 3 trial comparing Arbaclofen ER to baclofen and placebo in MS patients, the incidence of drowsiness and dizziness was less frequent in the Arbaclofen ER group than in the baclofen group. The most common treatment-emergent adverse events reported for Arbaclofen ER were drowsiness, lack of energy, and muscle weakness.
In a study of patients with spasticity from spinal cord injury, this compound-related adverse events were generally mild to moderate, and none led to early withdrawal from the study.
| Adverse Event Profile | This compound | Racemic Baclofen |
| Common Adverse Events | Drowsiness, lack of energy, muscle weakness | Drowsiness, dizziness, muscle weakness |
| Incidence of Drowsiness and Dizziness | Less frequent than racemic baclofen in one head-to-head trial | More frequent than Arbaclofen ER in one head-to-head trial |
| Tolerability | Generally well-tolerated | Tolerability can be limited by CNS side effects |
Experimental Protocols
Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Multiple Sclerosis (NCT01743651)
-
Objective: To compare the efficacy and safety of Arbaclofen extended-release tablets with baclofen and placebo for treating spasticity in MS patients.
-
Design: Multicenter, randomized, double-blind, parallel-group study.
-
Participants: 341 adults with spasticity due to multiple sclerosis.
-
Intervention: Participants were randomized to receive either:
-
Arbaclofen ER 20 mg twice daily
-
Baclofen 20 mg four times daily
-
Placebo The dose was titrated over 4 weeks, followed by a 12-week maintenance period.
-
-
Primary Endpoints:
-
Mean change in Total Numeric-transformed Modified Ashworth Scale (TNmAS) at the end of the maintenance period.
-
Clinician Global Impression of Change (CGIC) at the end of the maintenance period.
-
-
Secondary Endpoints: Multiple Sclerosis Spasticity Scale (MSSS-88) and Epworth Sleepiness Scale (ESS).
Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Spinal Cord Injury
-
Objective: To evaluate the efficacy and safety of this compound in patients with spasticity secondary to spinal cord injury.
-
Design: Randomized, double-blind, placebo-controlled, two-period crossover study.
-
Participants: Patients with spasticity due to spinal cord injury.
-
Intervention: Patients received extended-release this compound tablets at doses of 10, 20, or 30 mg every 12 hours, or placebo, in one of two sequences, with 26 days of each treatment.
-
Primary Endpoint: Comparison of Ashworth scale assessments of muscle tone between this compound and placebo for the muscle group with the maximum baseline Ashworth score.
-
Secondary Endpoint: Patient-rated Severity of Spasticity Scale.
Visualizations
References
A Comparative Guide to the Pharmacokinetics of Arbaclofen Placarbil and R-baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Arbaclofen Placarbil and its active metabolite, R-baclofen. The information is compiled from various preclinical and clinical studies to support research and drug development efforts in related fields.
Introduction
Baclofen, a gamma-aminobutyric acid (GABA) type B receptor agonist, is a racemic mixture of R- and S-enantiomers used for the management of spasticity. The therapeutic activity of baclofen is primarily attributed to the R-enantiomer (R-baclofen). However, R-baclofen exhibits certain pharmacokinetic limitations, including a narrow absorption window in the upper small intestine and rapid clearance from the bloodstream.[1][2] To overcome these limitations, this compound was developed as a prodrug of R-baclofen.[1][2] This guide delves into a comparative analysis of the pharmacokinetic properties of this compound and R-baclofen, presenting key data, experimental methodologies, and relevant biological pathways.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for this compound (delivering R-baclofen) and orally administered R-baclofen (from racemic baclofen or as the single enantiomer STX209). It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under the same experimental conditions.
Table 1: Pharmacokinetic Parameters of R-baclofen (from oral administration of STX209 or Racemic Baclofen) in Healthy Adults
| Parameter | Value | Study Population | Notes |
| Cmax (ng/mL) | ~255 | Healthy Volunteers | Following a 20 mg oral dose of racemic baclofen.[3] |
| Tmax (hours) | ~1.0 - 2.0 | Healthy Volunteers | Varies across different studies and formulations. |
| AUC (ng·h/mL) | Not directly available for R-baclofen alone | - | Data for racemic baclofen is available. |
| Half-life (hours) | ~5.24 - 5.79 | Healthy Volunteers | Following oral administration of racemic baclofen. |
| Bioavailability (%) | ~74 - 80 | Healthy Volunteers | For oral racemic baclofen. |
Table 2: Pharmacokinetic Parameters of R-baclofen following Oral Administration of this compound in Healthy Adults
| Parameter | Value | Study Population | Notes |
| Cmax (ng/mL) | Not explicitly stated in available abstracts | Healthy Volunteers | - |
| Tmax (hours) | Sustained release profile | Healthy Volunteers | Designed for a more controlled and sustained delivery compared to immediate-release baclofen. |
| AUC (ng·h/mL) | Dose-proportional exposure | Healthy Volunteers | Exposure to R-baclofen was proportional to the this compound dose. |
| Half-life (hours) | Extended compared to R-baclofen | - | The prodrug design aims to prolong the exposure to R-baclofen. |
| Bioavailability (%) | Enhanced colonic absorption | Preclinical (rats, monkeys) | Showed 5-fold and 12-fold higher R-baclofen exposure after intracolonic administration compared to R-baclofen, respectively. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies based on the available literature for the pharmacokinetic evaluation of this compound and R-baclofen.
1. Clinical Study Design for Pharmacokinetic Assessment
-
Study Type: Typically, Phase 1, open-label, randomized, crossover, or dose-escalation studies are conducted.
-
Study Population: Healthy adult volunteers are usually recruited for initial pharmacokinetic studies. Specific patient populations, such as those with spasticity due to multiple sclerosis or spinal cord injury, are included in later-phase trials.
-
Dosing Regimen: Single or multiple oral doses of this compound or (racemic) baclofen are administered. Dose-escalation studies involve administering increasing doses to different cohorts to assess safety and pharmacokinetic linearity.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Pharmacokinetic Analysis: Plasma concentrations of the parent drug and/or its active metabolite are determined over time. Non-compartmental analysis is commonly used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
2. Bioanalytical Method for Quantification in Plasma
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of baclofen and its prodrugs in biological matrices.
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique used to extract the analytes from plasma, removing interfering substances.
-
Chromatography: A C8 or C18 reversed-phase column is typically used for chromatographic separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Internal Standard: A deuterated analog of baclofen (e.g., baclofen-d4) is often used as an internal standard to ensure accuracy and precision.
-
Validation: The analytical method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Mandatory Visualizations
Mechanism of Action and Metabolism Workflow
The following diagrams illustrate the signaling pathway of R-baclofen and the metabolic conversion of this compound.
Caption: R-baclofen signaling via the GABA-B receptor.
Caption: Absorption and metabolic conversion of this compound.
References
- 1. A Pilot Study Assessing Pharmacokinetics and Tolerability of Oral and Intravenous Baclofen in Healthy Adult Volunteers | Semantic Scholar [semanticscholar.org]
- 2. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Dose Escalation Study of Intravenous Baclofen in Healthy Volunteers: Clinical Tolerance and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Arbaclofen Placarbil and Gabapentin in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Arbaclofen Placarbil and gabapentin in preclinical models of neuropathic pain. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.
Overview of Compounds
This compound is a prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen. As a Gamma-Aminobutyric Acid (GABA) type B (GABA-B) receptor agonist, it is designed to provide sustained exposure to R-baclofen.[1][2] Its mechanism of action involves activating GABA-B receptors, which leads to a reduction in the release of excitatory neurotransmitters.[1]
Gabapentin is an established first-line treatment for neuropathic pain.[3] It is a structural analog of GABA but does not act on GABA receptors. Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which results in a decreased influx of calcium and subsequent reduction in the release of excitatory neurotransmitters like glutamate.
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of this compound (via its active metabolite R-baclofen) and gabapentin are depicted in the following signaling pathway diagrams.
Efficacy in Neuropathic Pain Models: An Indirect Comparison
The CCI model is a widely used surgical model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).
Quantitative Data Summary
The following tables summarize the efficacy of baclofen (the active metabolite of this compound) and gabapentin in the CCI rat model.
Table 1: Efficacy of Baclofen in the CCI Model of Neuropathic Pain in Rats
| Endpoint | Treatment | Dose (mg/kg) | Baseline (pre-drug) | Post-drug | % Reversal of Hyperalgesia/Allodynia | Study |
| Thermal Hyperalgesia (Hot Plate Test - Paw Withdrawal Latency in sec) | Baclofen | 5 (i.p.) | 5.8 ± 0.3 | 9.2 ± 0.5 | Significant reversal (p<0.01) | |
| Mechanical Hyperalgesia (Pin-prick Test - Paw Withdrawal Duration in sec) | Baclofen | 5 (i.p.) | 4.9 ± 0.4 | 2.1 ± 0.3 | Significant reversal (p<0.01) | |
| Cold Allodynia (Thermal Place Preference) | Baclofen | 10 (s.c.) | Aversion to cold | Aversion disappeared | Significant effect |
Data presented as mean ± SEM where available. The percentage reversal is an interpretation of the study's findings of a significant effect.
Table 2: Efficacy of Gabapentin in the CCI Model of Neuropathic Pain in Rats
| Endpoint | Treatment | Dose (mg/kg) | Baseline (pre-drug) | Post-drug | % Reversal of Allodynia/Hyperalgesia | Study |
| Mechanical Allodynia (von Frey Test - Paw Withdrawal Threshold in g) | Gabapentin | 100 (i.p.) | ~2 g | ~10 g | Significant reversal (p<0.001) | |
| Thermal Hyperalgesia (Hot Plate Test - Paw Withdrawal Latency in sec) | Gabapentin | 100 (i.p.) | Decreased latency | Significantly increased latency | Significant reversal | |
| Cold Allodynia (Acetone Drop Test) | Gabapentin | 100 (i.p.) | Increased response | Significantly decreased response | Significant reversal |
Data presented as mean ± SEM where available. The percentage reversal is an interpretation of the study's findings of a significant effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Chronic Constriction Injury (CCI) Model
The CCI model is induced by surgical ligation of the sciatic nerve.
Surgical Procedure:
-
Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
The common sciatic nerve is exposed at the mid-thigh level through a small incision and blunt dissection of the biceps femoris muscle.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures are placed around the nerve with a spacing of approximately 1 mm between each. The ligatures are tightened until they just indent the nerve.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
Behavioral Testing
Mechanical Allodynia (von Frey Test): This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The threshold is determined as the filament force that elicits a paw withdrawal response 50% of the time, often calculated using the up-down method.
Thermal Hyperalgesia (Hargreaves Test): This test measures the paw withdrawal latency to a thermal stimulus.
-
Rats are placed in individual chambers on a glass surface and allowed to acclimate.
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time is used to prevent tissue damage.
Discussion and Conclusion
Based on the available preclinical data, both this compound (via its active metabolite baclofen) and gabapentin demonstrate efficacy in alleviating neuropathic pain-like behaviors in the CCI rat model. Both compounds have been shown to reduce mechanical allodynia, thermal hyperalgesia, and cold allodynia.
A direct comparison of potency and efficacy is challenging due to the different experimental designs and endpoints reported in the literature. The studies on gabapentin often use higher doses (e.g., 100 mg/kg) compared to those on baclofen (e.g., 5-10 mg/kg) to achieve significant anti-nociceptive effects. However, this does not directly translate to a statement on relative potency without a head-to-head study.
The distinct mechanisms of action of the two compounds suggest that they may have different profiles of efficacy and side effects. This compound's action on GABA-B receptors and gabapentin's on the α2δ-1 subunit of calcium channels both lead to a reduction in excitatory neurotransmission, a key factor in the pathophysiology of neuropathic pain.
Further research, including direct comparative studies in various neuropathic pain models, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound and gabapentin. Such studies would be invaluable for guiding the development of novel and improved treatments for neuropathic pain.
References
A Comparative Guide to the Sustained-Release Profile of Arbaclofen Placarbil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of sustained-release Arbaclofen Placarbil formulations and immediate-release baclofen. Experimental data and detailed methodologies are presented to validate the sustained-release characteristics of this compound, a prodrug of R-baclofen designed to offer a more controlled and prolonged therapeutic effect.
Pharmacokinetic Profile Comparison
This compound is engineered to overcome the pharmacokinetic limitations of immediate-release baclofen, which include a narrow absorption window in the upper small intestine and a relatively short half-life requiring frequent dosing.[1] As a prodrug, this compound is absorbed along the entire gastrointestinal tract, including the colon, through both passive and active transport mechanisms.[1][2] This extended absorption window allows for the development of sustained-release formulations that provide more stable plasma concentrations of the active moiety, R-baclofen.[1]
While a direct head-to-head clinical study comparing the specific pharmacokinetic parameters of a marketed sustained-release this compound formulation with an immediate-release baclofen formulation was not identified in the available literature, the following table presents data from a bioequivalence study of two immediate-release baclofen formulations to provide a baseline for comparison.
Table 1: Pharmacokinetic Parameters of Immediate-Release Baclofen (10 mg) [3]
| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) |
| Cmax (ng/mL) | 141.40 ± 29.45 | 138.84 ± 31.39 |
| Tmax (hours) | 1.50 (median) | 1.25 (median) |
| AUClast (ng·h/mL) | 702.40 ± 82.15 | 726.80 ± 90.64 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
In contrast to the rapid absorption and peak plasma concentration of immediate-release baclofen, sustained-release formulations of this compound are designed to have a prolonged Tmax and a flatter pharmacokinetic profile, leading to more consistent plasma levels of R-baclofen over an extended period. Preclinical studies in dogs have demonstrated that sustained-release formulations of this compound can achieve a bioavailability of up to 68%.
Experimental Protocols
In Vitro Dissolution Testing for Sustained-Release Baclofen Formulations
This protocol is adapted from a study on sustained-release effervescent floating matrix tablets of baclofen and is representative of the methodology used to assess the in vitro release profile of such formulations.
Objective: To determine the in vitro drug release rate of sustained-release baclofen tablets.
Apparatus: USP Dissolution Testing Apparatus II (Paddle type)
Dissolution Medium: 1000 mL of 0.1M hydrochloric acid (pH 1.2)
Temperature: 37°C ± 0.5°C
Paddle Speed: 50 rpm
Procedure:
-
Place one tablet in each dissolution vessel containing the dissolution medium.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours) through a 0.45 µm filter.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Analyze the samples for baclofen concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study
The following is a general protocol for a single-dose, crossover pharmacokinetic study in healthy volunteers, a common design for comparing different drug formulations.
Objective: To compare the pharmacokinetic profiles of a sustained-release this compound formulation and an immediate-release baclofen formulation.
Study Design: Randomized, single-dose, two-period, crossover study.
Subjects: Healthy adult volunteers.
Procedure:
-
Screening: Screen subjects for eligibility based on inclusion and exclusion criteria, including a physical examination, vital signs, ECG, and clinical laboratory tests.
-
Randomization and Dosing (Period 1): Randomly assign subjects to receive a single oral dose of either the sustained-release this compound formulation or the immediate-release baclofen formulation.
-
Blood Sampling: Collect blood samples at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Washout Period: A washout period of sufficient duration (typically at least 5-7 half-lives of the drug) is observed between the two treatment periods to ensure complete elimination of the drug from the body.
-
Dosing (Period 2): Administer the alternate formulation to the subjects.
-
Blood Sampling: Repeat the blood sampling schedule as in Period 1.
-
Bioanalysis: Analyze the plasma samples for the concentration of the drug and/or its active metabolite using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each subject for both formulations using non-compartmental methods.
-
Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters of the two formulations.
Visualizations
Mechanism of Action and Metabolic Pathway
The following diagrams illustrate the metabolic conversion of this compound to its active form, R-baclofen, and the subsequent signaling pathway at the GABA-B receptor.
Caption: Metabolic Conversion of this compound.
Caption: R-baclofen Signaling Pathway at the GABA-B Receptor.
References
- 1. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arbaclofen Placarbil's Efficacy Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
Arbaclofen Placarbil, a prodrug of the pharmacologically active R-enantiomer of baclofen, has been the subject of numerous investigations across a spectrum of neurological and gastrointestinal disorders. This guide provides a comprehensive cross-study comparison of its efficacy, presenting quantitative data from key clinical and preclinical studies. Detailed experimental methodologies and visual representations of pathways and workflows are included to facilitate a deeper understanding of the drug's performance in different disease contexts.
Mechanism of Action
This compound is designed for enhanced absorption throughout the intestine.[1] Following oral administration, it is rapidly converted to R-baclofen, a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[2][3] Activation of GABA-B receptors leads to the inhibition of excitatory neurotransmitter release, thereby modulating neuronal excitability.[2] This mechanism of action has been explored for its therapeutic potential in conditions characterized by neuronal hyperexcitability and muscle spasticity.[2]
Efficacy in Spasticity
This compound has been evaluated for the treatment of spasticity in patients with multiple sclerosis (MS) and spinal cord injury (SCI).
Spasticity in Multiple Sclerosis
A Phase 3 clinical trial investigating this compound for spasticity in MS patients did not meet its co-primary endpoints. However, a subsequent Phase 3 study of an extended-release formulation showed a statistically significant reduction in spasticity. An open-label extension study further supported its long-term safety and efficacy in this patient population.
| Study | Phase | Patient Population | Dosing | Primary Endpoint | Outcome |
| NCT01359566 | 3 | Multiple Sclerosis with spasticity | 15 mg, 30 mg, or 45 mg BID | Change from baseline in Maximum Ashworth Scale (MAS) and Patient Global Impression of Change (PGIC) | Did not demonstrate statistically significant improvement relative to placebo. |
| OS440-3002 | 3 | Multiple Sclerosis with spasticity | Arbaclofen ER 40 mg/day or 80 mg/day | Change from baseline in Total Numeric-transformed Modified Ashworth Scale in the Most Affected Limb (TNmAS-MAL) and Clinical Global Impression of Change (CGIC) | 40 mg/day showed a statistically significant reduction in TNmAS-MAL score compared to placebo (p < 0.048). No significant difference from placebo for CGIC. |
| OS440-3003 (Open-label extension) | 3 | Multiple Sclerosis with spasticity | Up to 80 mg/day Arbaclofen ER | Long-term safety and tolerability | Treatment was well-tolerated and reduced spasticity symptoms over one year. |
Experimental Protocol: Phase 3 Trial in MS (NCT01359566)
This was a multicenter, randomized, double-blind, placebo-controlled study. Following a washout of anti-spasticity medications and a single-blind placebo run-in, eligible subjects were randomized to receive twice-daily doses of 15 mg, 30 mg, or 45 mg of this compound or a matching placebo for 12 weeks. The co-primary efficacy endpoints were the change from baseline at Week 10 in the Maximum Ashworth Scale score and the Patient Global Impression of Change.
Spasticity in Spinal Cord Injury
In contrast to the initial MS trial, a Phase 2 study in patients with spasticity due to spinal cord injury demonstrated significant efficacy.
| Study | Phase | Patient Population | Dosing | Primary Endpoint | Outcome |
| Phase 2 Trial | 2 | Spinal Cord Injury with spasticity | 10 mg, 20 mg, or 30 mg BID | Change in Ashworth Scale score | 20 mg and 30 mg BID doses showed statistically significant improvements compared to placebo. Least-squares mean reduction vs. placebo was 0.60 for 20 mg (p=0.0059) and 0.88 for 30 mg (p=0.0007). |
Experimental Protocol: Phase 2 Trial in SCI
This was a randomized, double-blind, placebo-controlled, two-period crossover study. Patients received extended-release this compound tablets (10, 20, or 30 mg every 12 hours) or placebo in two sequences, with each treatment period lasting 26 days. The primary analysis compared Ashworth scale assessments of muscle tone between the this compound and placebo groups for the muscle group with the highest baseline score.
Efficacy in Gastroesophageal Reflux Disease (GERD)
The potential of this compound to reduce reflux episodes has also been investigated.
| Study | Phase | Patient Population | Dosing | Primary Endpoint | Outcome |
| Ghadjar et al. | - | GERD patients | Single doses of 10, 20, 40, and 60 mg | Number of reflux episodes over 12 hours | Statistically significant decrease in reflux episodes compared to placebo (p=0.01). Mean reduction of 10.4 episodes (17%). |
| Vakil et al. (NCT00978016) | 2 | Symptomatic GERD on PPI therapy | 20 or 40 mg once daily, 20 or 30 mg twice daily for 6 weeks | Percent change from baseline in heartburn events per week | No significant difference between this compound and placebo in the primary analysis. Post-hoc analysis showed greater reductions in moderate to severe heartburn events. |
Experimental Protocol: Ghadjar et al. GERD Study
This was a multicenter, randomized, double-blind, crossover study. Patients with GERD symptoms received single doses of this compound (10, 20, 40, or 60 mg) or placebo, with a washout period between treatments. The primary endpoint was the number of reflux episodes over 12 hours, measured by impedance/pH monitoring, following a high-fat meal.
Efficacy in Animal Models of Autism Spectrum Disorder (ASD)
Preclinical studies have explored the efficacy of R-baclofen, the active metabolite of this compound, in mouse models of ASD, including the BTBR and Fmr1-knockout (KO) models.
| Animal Model | Treatment | Behavioral Endpoint | Outcome |
| Fmr1-KO Mouse (Fragile X model) | STX209 (Arbaclofen) | Audiogenic Seizures | Significant reduction in seizure incidence with a minimum effective dose of 1.5 mg/kg. |
| BTBR Mouse | R-baclofen (1 and 3 mg/kg) | Social Approach | Both doses improved sociability. |
| BTBR Mouse | R-baclofen (3 mg/kg) | Repetitive Self-Grooming | Reduced repetitive behavior. |
| Fmr1-KO Mouse | R-baclofen | Repetitive Behavior | Ameliorated repetitive behavior. |
Experimental Protocol: Behavioral Testing in ASD Mouse Models
-
Social Approach Test: Typically involves a three-chambered apparatus where the subject mouse can choose to interact with a novel mouse or a novel object. Time spent in each chamber and interacting with the mouse/object is measured to assess sociability.
-
Repetitive Behavior Assessment: Self-grooming is observed and timed over a specific period. Marble burying involves placing a number of marbles on the cage bedding and counting how many are buried by the mouse within a set time.
-
Audiogenic Seizure Test: Mice are exposed to a loud, high-frequency sound, and the incidence and severity of seizures are recorded.
Summary and Conclusion
The efficacy of this compound demonstrates variability across different disease models and patient populations. While it showed promise in treating spasticity related to spinal cord injury and in preclinical models of autism spectrum disorder, its development for spasticity in multiple sclerosis and for GERD has faced challenges with clinical trial endpoints. The compiled data underscores the importance of patient stratification and endpoint selection in clinical trial design. The preclinical findings, particularly in the context of ASD, suggest that the GABA-B receptor remains a viable target for neurodevelopmental disorders, warranting further investigation.
References
- 1. Randomised clinical trial: arbaclo ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with Arbaclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Decreases Reflux With Good Tolerability in Patients With Gastroesophageal Reflux Disease (Am J Gastroenterol 2010;105:1266-1275) - PMC [pmc.ncbi.nlm.nih.gov]
Arbaclofen Placarbil vs. Other GABA-B Agonists: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through both ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission.[1] Their activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, ultimately resulting in a slow and sustained inhibitory response.[2][3] This mechanism has made GABA-B receptors a key therapeutic target for conditions characterized by neuronal hyperexcitability, such as muscle spasticity, gastroesophageal reflux disease (GERD), and certain neurological disorders.[4]
For decades, baclofen, a racemic mixture of R- and S-enantiomers, has been the archetypal GABA-B receptor agonist.[4] However, its clinical utility is often hampered by a challenging pharmacokinetic profile, including a short half-life requiring frequent dosing and significant central nervous system side effects. This has spurred the development of novel GABA-B agonists with improved pharmacological properties. Among these, Arbaclofen Placarbil, a prodrug of the pharmacologically active R-baclofen, and Lesogaberan have emerged as notable alternatives.
This guide provides a comprehensive and objective comparison of this compound against other key GABA-B agonists, with a focus on their pharmacological profiles, pharmacokinetic parameters, and available clinical data. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Comparative Pharmacology and Potency
The therapeutic effects of GABA-B agonists are intrinsically linked to their affinity and potency at the receptor. This compound is a prodrug that is rapidly converted to its active moiety, R-baclofen. It is the R-enantiomer of baclofen that is responsible for the majority of the pharmacological activity at the GABA-B receptor. In contrast, Lesogaberan is a potent and selective GABA-B receptor agonist in its own right.
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50/IC50) |
| R-Baclofen (active form of this compound) | IC50 = 0.015 µM ([3H]baclofen displacement assay, cat cerebellum) | EC50 = 0.27 µM (depression of dopamine neuron firing) |
| Racemic Baclofen | Ki = 6 µM | - |
| Lesogaberan | Ki = 5.1 nM ([3H]GABA displacement, rat brain) | EC50 = 8.6 nM (human recombinant GABA-B receptors) |
| GABA (endogenous ligand) | - | EC50 = 160 nM |
| Table 1: Comparative Receptor Binding Affinity and Functional Potency of GABA-B Agonists. |
As indicated in Table 1, R-baclofen demonstrates significantly higher potency compared to the racemic mixture. Lesogaberan exhibits a remarkably high affinity and potency for the GABA-B receptor, reported to be over 40-fold more potent in binding affinity and 87-fold more potent in agonist activity than racemic baclofen.
Pharmacokinetic Profiles
A key differentiator among these GABA-B agonists lies in their pharmacokinetic properties. This compound was specifically designed to overcome the limitations of baclofen. As a prodrug, it is absorbed throughout the intestine via both passive and active transport mechanisms, leading to more sustained plasma concentrations of R-baclofen and improved bioavailability compared to conventional baclofen, which has a narrow absorption window in the upper small intestine. Lesogaberan is also rapidly and extensively absorbed after oral administration.
| Parameter | This compound (R-baclofen) | Racemic Baclofen | Lesogaberan |
| Bioavailability | Sustained release formulations demonstrated bioavailability up to 68% in dogs. | ~70-85% | High |
| Time to Peak Plasma Concentration (Tmax) | Sustained release formulation | 2-3 hours | 1-2 hours |
| Elimination Half-life (t1/2) | 5.3 hours (R-baclofen) | 2.5 to 7 hours | 11 to 13 hours |
| Metabolism | R-baclofen is not metabolized. | Minimal (~15%) | The major elimination pathway is metabolism. |
| Excretion | Primarily renal (unchanged drug) | Primarily renal (unchanged drug) | ~84% of the dose is excreted into the urine as parent compound or metabolites. |
| Table 2: Comparative Pharmacokinetic Parameters of GABA-B Agonists. |
The sustained-release formulation of this compound allows for less frequent dosing compared to immediate-release baclofen. Lesogaberan also possesses a longer elimination half-life than baclofen, which could translate to a more convenient dosing regimen.
Experimental Protocols
Radioligand Binding Assay for GABA-B Receptor Affinity
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the GABA-B receptor using a radiolabeled antagonist, [3H]-CGP54626.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex or cells expressing recombinant GABA-B receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the BCA method).
2. Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
A fixed concentration of [3H]-CGP54626 (e.g., ~0.5 nM).
-
For total binding, add vehicle.
-
For non-specific binding, add a high concentration of a non-labeled GABA-B ligand (e.g., 10 mM GABA).
-
For competition, add varying concentrations of the unlabeled test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
3. Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
[35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the GABA-B receptor (e.g., CHO cells) as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
GDP (e.g., 3 µM) to ensure G-proteins are in their inactive state.
-
The test compound (agonist) at varying concentrations.
-
For basal binding, add vehicle.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
3. Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
4. Quantification and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific [35S]GTPγS binding.
-
Plot the specific binding against the agonist concentration and analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
Caption: Workflow for a [35S]GTPγS functional binding assay.
GABA-B Receptor Signaling Pathway
The activation of the GABA-B receptor by an agonist initiates a cascade of intracellular events mediated by G-proteins.
Caption: Simplified GABA-B receptor signaling cascade.
Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit directly modulates ion channels, activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, while the inhibition of calcium channels reduces neurotransmitter release from presynaptic terminals.
Clinical Development and a Comparative Outlook
Both this compound and Lesogaberan have undergone clinical evaluation for different indications, reflecting the broad therapeutic potential of targeting the GABA-B receptor.
This compound has been investigated primarily for the treatment of spasticity in patients with multiple sclerosis and spinal cord injury. Phase 2 and 3 clinical trials have demonstrated its efficacy in reducing muscle tone and spasticity. The sustained-release formulation aimed to provide a more consistent therapeutic effect with improved tolerability compared to immediate-release baclofen.
Lesogaberan was developed for the treatment of GERD. Clinical studies showed that Lesogaberan could reduce the number of transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux, and decrease reflux episodes. However, its development was halted due to what was considered marginal efficacy in patients with GERD symptoms partially responsive to proton pump inhibitors.
Conclusion
The development of novel GABA-B agonists like this compound and Lesogaberan represents a significant effort to improve upon the therapeutic profile of baclofen. This compound, through its prodrug design, offers a sophisticated approach to enhance the pharmacokinetic properties of the active R-baclofen enantiomer, aiming for more stable plasma concentrations and potentially better tolerability. Lesogaberan, with its high potency and distinct pharmacokinetic profile, demonstrated efficacy in a different therapeutic area, highlighting the diverse applications of GABA-B receptor modulation.
For researchers and drug development professionals, the comparative data presented here underscore the importance of optimizing both pharmacodynamic and pharmacokinetic parameters to achieve the desired clinical outcome. The detailed experimental protocols provide a foundation for the in vitro characterization of new chemical entities targeting the GABA-B receptor. Future research in this area will likely focus on developing agonists with even more refined profiles, potentially including peripherally restricted agents to minimize CNS side effects or compounds with biased signaling properties to selectively engage specific downstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. | Semantic Scholar [semanticscholar.org]
A Comparative Safety Analysis of Arbaclofen Placarbil and Existing Antispasmodic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Arbaclofen Placarbil against established antispasmodic drugs, including Baclofen, Tizanidine, and Diazepam. The information presented is based on available clinical trial data and pharmacovigilance studies, offering a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
This compound, a prodrug of the R-enantiomer of baclofen, has been developed to provide a more favorable pharmacokinetic profile compared to racemic baclofen, potentially leading to an improved safety and tolerability profile. This guide summarizes the available safety data for this compound and compares it with three widely used antispasmodics: Baclofen (a GABA-B agonist), Tizanidine (an alpha-2 adrenergic agonist), and Diazepam (a benzodiazepine). The comparative analysis focuses on the incidence of adverse events, potential for serious side effects, and overall tolerability.
Comparative Safety Profile: this compound vs. Existing Antispasmodics
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound, Baclofen, Tizanidine, and Diazepam. It is important to note that direct comparison of adverse event rates across different studies can be challenging due to variations in study design, patient populations, and dosing regimens.
| Adverse Event | This compound (Extended-Release) | Baclofen | Tizanidine | Diazepam |
| Drowsiness/Somnolence | 11.2% - 15.1%[1] | Commonly reported, rates vary | 62%[2] | Commonly reported, rates vary |
| Dizziness | 16.1%[3] | Commonly reported, rates vary | 32%[2] | Commonly reported, rates vary |
| Muscle Weakness/Asthenia | 18.9% - 23.8%[3] | Commonly reported | 30% | Commonly reported |
| Dry Mouth | Not prominently reported | Less common than with Tizanidine | 21% | Less common |
| Nausea | 21.7% | Commonly reported | Less common | Commonly reported |
| Hypotension | Not prominently reported | Less common | 13% | Can occur, especially with IV administration |
| Urinary Tract Disorder | 34.7% | Can occur | Less common | Urinary retention can occur |
| Dependence/Withdrawal | Potential for withdrawal symptoms | Withdrawal syndrome can be severe | Withdrawal reactions can occur | High potential for dependence and withdrawal |
Detailed Experimental Protocols
The safety and efficacy of antispasmodic drugs are primarily evaluated in randomized, double-blind, placebo-controlled clinical trials. Key methodologies employed in these trials include:
Spasticity Assessment: The Modified Ashworth Scale (MAS)
The Modified Ashworth Scale is a widely used clinical tool to assess muscle tone and spasticity. The assessment involves the passive movement of a limb through its range of motion to gauge resistance.
-
Procedure: The examiner moves the patient's limb through its full range of motion in one second.
-
Scoring: A score is assigned based on the resistance encountered:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.
-
1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.
-
2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.
-
3: Considerable increase in muscle tone, passive movement difficult.
-
4: Affected part(s) rigid in flexion or extension.
-
Adverse Event Monitoring and Reporting
The monitoring and reporting of adverse events (AEs) in clinical trials follow stringent protocols to ensure patient safety and data integrity. These protocols are guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
-
Data Collection: At each study visit, investigators actively query subjects about any new or worsening symptoms. All reported AEs are documented in the subject's chart and on the Case Report Form (CRF).
-
AE Documentation: For each AE, the following information is recorded:
-
Description of the event
-
Date and time of onset and resolution
-
Severity (e.g., mild, moderate, severe)
-
Relationship to the study drug (e.g., related, possibly related, not related), as determined by the investigator.
-
Action taken
-
Outcome of the event
-
-
Serious Adverse Event (SAE) Reporting: SAEs, which include events that are life-threatening, result in hospitalization, or cause significant disability, must be reported to the study sponsor and the Institutional Review Board (IRB) within a short timeframe (typically 24 hours of the investigator becoming aware of the event).
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of these antispasmodics are dictated by their distinct mechanisms of action and the signaling pathways they modulate.
This compound and Baclofen: GABA-B Receptor Agonism
This compound is a prodrug that is converted to R-baclofen, the active enantiomer of baclofen. Both exert their effects by acting as agonists at the Gamma-Aminobutyric Acid type B (GABA-B) receptors.
Caption: GABA-B receptor activation by Arbaclofen/Baclofen.
Tizanidine: Alpha-2 Adrenergic Agonism
Tizanidine is a centrally acting alpha-2 adrenergic agonist. Its mechanism involves reducing spasticity by increasing presynaptic inhibition of motor neurons.
Caption: Tizanidine's mechanism via alpha-2 adrenergic agonism.
Diazepam: GABA-A Receptor Positive Allosteric Modulation
Diazepam belongs to the benzodiazepine class and enhances the effect of GABA at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron.
Caption: Diazepam's positive allosteric modulation of the GABA-A receptor.
Experimental Workflow Example: Clinical Trial for Spasticity
The following diagram illustrates a typical workflow for a clinical trial evaluating an antispasmodic agent.
Caption: A simplified workflow of a placebo-controlled antispasmodic clinical trial.
Conclusion
This compound demonstrates a safety profile that is generally comparable to existing antispasmodics, with a potentially lower incidence of certain central nervous system side effects like somnolence compared to tizanidine. However, urinary tract disorders have been reported more frequently in some studies. The distinct mechanisms of action of these drugs result in different adverse event profiles. For researchers and drug development professionals, understanding these differences is crucial for designing future clinical trials, identifying patient populations who may benefit most from a particular agent, and developing strategies to mitigate potential risks. Further head-to-head comparative studies are needed to more definitively establish the relative safety and tolerability of this compound against other antispasmodics.
References
- 1. Randomised clinical trial: this compound in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of diazepam in enhancing motor function in children with spastic cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The treatment of spasticity in multiple sclerosis: a double-blind clinical trial of a new anti-spastic drug tizanidine compared with baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Arbaclofen Placarbil
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Arbaclofen Placarbil is paramount. Adherence to proper disposal protocols not only protects laboratory personnel but also prevents environmental contamination and ensures regulatory compliance. This guide provides essential, step-by-step instructions for the responsible disposal of this compound, aligning with general pharmaceutical waste regulations and specific safety data sheet (SDS) recommendations.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information derived from available Safety Data Sheets (SDS).
| Hazard Classification | GHS Precautionary Statement | Description |
| Acute Oral Toxicity | P301+P317 | Toxic if swallowed. If swallowed, get medical help. |
| Handling Precautions | P264, P270 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Personal Protective Equipment | - | Wear tightly fitting safety goggles and impervious clothing. Use a full-face respirator if exposure limits are exceeded. |
| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on guidelines from the Environmental Protection Agency (EPA) and standard practices for pharmaceutical waste management.[2][3][4]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While not explicitly listed as a P- or U-listed hazardous waste by the Resource Conservation and Recovery Act (RCRA), its toxicological properties necessitate careful handling. Unused or expired pure this compound should be managed as a hazardous chemical waste.
-
Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is compatible with the chemical properties of this compound, is in good condition, and can be securely sealed.
-
Properly Label the Container: The label should clearly state "Hazardous Waste" and identify the contents as "this compound." Include the date when the waste was first added to the container.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Engage a Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS will have contracts with licensed hazardous waste disposal companies that are permitted to transport and treat chemical waste.
-
Incineration is Preferred: The most common and required method for treating pharmaceutical hazardous waste is incineration at a permitted treatment facility.[3] This ensures the complete destruction of the active pharmaceutical ingredient.
Step 5: Documentation
-
Maintain Records: Keep a detailed record of the amount of this compound waste generated, the date of generation, and the date it was picked up for disposal. This documentation is crucial for regulatory compliance.
What Not to Do
-
Do NOT Flush Down the Drain: Flushing pharmaceuticals can lead to the contamination of water supplies as wastewater treatment facilities are often not equipped to remove them completely. The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the flushing of hazardous waste pharmaceuticals.
-
Do NOT Dispose of in Regular Trash: Disposing of this compound in the household or laboratory trash is not recommended for research quantities and can lead to environmental contamination through landfill leaching. The FDA provides guidance for household medication disposal in the trash only when take-back options are unavailable, which is not the appropriate procedure for a laboratory setting.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.
References
Personal protective equipment for handling Arbaclofen Placarbil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arbaclofen Placarbil. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a prodrug of R-baclofen and should be handled with care.[1] Although a comprehensive toxicological profile may not be publicly available, the Safety Data Sheet (SDS) for this compound and its active metabolite, Baclofen, indicates potential hazards.[2][3][4] A thorough risk assessment should be conducted before any handling of the compound.
Known Hazards:
-
Toxic if swallowed.[3]
-
May cause skin irritation.
-
Causes serious eye irritation.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause an allergic skin reaction.
-
May damage fertility or the unborn child.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. All personnel must be trained on the proper use of PPE. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Hands | Double Gloving with Chemotherapy-rated Gloves | Wear two pairs of powder-free nitrile or neoprene gloves that meet the ASTM D6978 standard. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated. |
| Body | Disposable, Low-Permeability Gown | Wear a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene. The gown should have a solid front, long sleeves, and tight-fitting cuffs. Cloth lab coats are not suitable. |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting safety goggles with side shields. For tasks with a risk of splashes, a face shield should be worn in addition to goggles. Eyeglasses alone do not provide adequate protection. |
| Respiratory | N95 Respirator or Higher | For handling powders or in situations where aerosols may be generated, a NIOSH-approved respirator, such as an N95, is required. Surgical masks do not offer sufficient protection. In case of exceeded exposure limits or experienced irritation, a full-face respirator should be used. |
| Head/Feet | Disposable Covers | Disposable head, hair, and shoe covers should be worn to prevent contamination. |
Handling Procedures
Adherence to standard operating procedures is critical for minimizing the risk of exposure during the handling of this compound.
Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling the compound.
Experimental Use:
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name and associated hazards.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area and prevent entry of unauthorized personnel.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and labware, should be segregated as hazardous pharmaceutical waste.
-
Containerization: Waste should be collected in clearly labeled, sealed, and leak-proof containers.
-
Disposal Method: The primary recommended method for the disposal of hazardous pharmaceutical waste is incineration by a licensed waste disposal facility. Do not dispose of this compound down the drain or in the regular trash.
-
Documentation: Maintain detailed records of all waste disposal activities.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
